MT477 is a thiopyrano[2,3-c]quinoline identified as a potent inhibitor of Protein Kinase C (PKC) isoforms through molecular topology screening [1] [2]. Its mechanism is multifaceted, primarily targeting key oncogenic signaling pathways.
The following diagram illustrates the core signaling pathway through which this compound exerts its anticancer effects, integrating its primary molecular targets and downstream consequences.
This compound mechanism of action pathway
Evidence suggests that in non-Ras-mutated cancer models, this compound acts as a direct PKC-α inhibitor, with downstream effects on ERK1/2 and Akt occurring before any measurable effect on Ras activity [3]. Treatment with this compound also induces profound morphological changes in cancer cells, including increased focal cell adhesion and the formation of actin stress fibers, which are linked to its mechanism of action [3].
This compound has shown broad and potent anticancer activity across various in vitro and in vivo models, with data summarized in the tables below.
Table 1: In Vitro Cytotoxic and Anti-Proliferative Activity of this compound [1] [2] [4]
| Cancer Cell Line | Description / Genetic Feature | Key Experimental Readout | Effect of this compound |
|---|---|---|---|
| A549 | Lung carcinoma | K-Ras mutation [4] | Cell viability, IC50 (72h): ~0.06 µM [4] |
| MiaPaCa-2 | Pancreatic carcinoma | K-Ras mutation [4] | Cell viability, IC50 (72h): ~0.03 µM [4] |
| H226 | Lung carcinoma | Non-Ras-mutated [3] | Inhibition of cellular proliferation [1] |
| MCF-7 | Breast carcinoma | - | Inhibition of cellular proliferation [1] [2] |
| U87 | Glioblastoma | - | Inhibition of cellular proliferation [1] [2] |
| LNCaP | Prostate carcinoma | - | Inhibition of cellular proliferation [1] [2] |
| A431 | Epidermoid carcinoma | - | Inhibition of cellular proliferation [1] [2] |
Table 2: In Vivo Anti-Tumor Activity in Murine Xenograft Models [1] [3] [2]
| Tumor Model | This compound Dose & Route (Intraperitoneal) | Treatment Schedule | Result (vs. Control) |
|---|---|---|---|
| A431 (Human epidermoid) | 33 µg/kg, 100 µg/kg, 1 mg/kg | Not specified in results | Tumor growth inhibition by 24.5% (p < 0.05) [1] [2] |
| H226 (Human lung) | 33 µg/kg, 100 µg/kg, 1 mg/kg | Not specified in results | Tumor growth inhibition by 43.67% (p < 0.05) [1] [2] |
| H226 (Human lung) | 1 mg/kg | Continuous | Tumor size 62.1% smaller; minimal toxicity in mice [3] |
| A549 (Human lung, K-Ras mut) | 1 mg/kg | Days 1-5, weekly | Significant tumor growth inhibition [4] |
The following outlines critical protocols used in the cited studies to evaluate this compound's efficacy and mechanism.
1. Cell Proliferation/Viability Assays (In Vitro)
2. Murine Xenograft Models (In Vivo)
3. Analysis of Apoptosis
4. Western Blotting & Molecular Analysis
According to available data:
MT477 exerts its anti-tumor effects through a multi-targeted mechanism, interfering with several critical nodes in cancer cell signaling.
The following diagram illustrates the complex signaling pathways affected by this compound and the logical flow of its anti-tumor actions, from initial molecular interactions to ultimate physiological outcomes.
The anticancer efficacy of this compound has been validated across multiple human cancer cell lines and in vivo animal models.
In Vitro Proliferation Assays this compound exhibited a dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation in the following cancer cell lines [1] [6] [2]:
| Cancer Cell Line | Origin |
|---|---|
| H226 | Human lung carcinoma |
| MCF-7 | Human breast cancer |
| U87 | Human glioblastoma |
| LNCaP | Human prostate adenocarcinoma |
| A431 | Human epidermoid carcinoma |
| A549 | Human lung carcinoma |
In Vivo Anti-Tumor Activity Studies in murine xenograft models have demonstrated this compound's ability to suppress tumor growth with minimal toxicity [1] [3] [5].
| Tumor Model | Dosing & Schedule | Result (vs. Control) |
|---|---|---|
| A431 xenograft | Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) | Tumor growth inhibition by 24.5% [1] [6] |
| H226 xenograft | Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) | Tumor growth inhibition by 43.67% [1] [6] |
| H226 xenograft | Intraperitoneal, continuous (1 mg/kg) | Tumor size 62.1% smaller [3] |
| MiaPaCa-2 (orthotopic pancreatic) | Intraperitoneal (100 µg/kg) | 49.5% inhibitory effect on tumor volume [5] |
To help you evaluate the experimental basis for this data, here are summaries of the key methodologies used in the cited research.
Cell Proliferation Assay (MTT)
In Vivo Xenograft Tumor Models
Kinase Inhibition Profiling
MT477 is a novel small molecule thiopyrano[2,3-c]quinoline identified as a potent and direct inhibitor of Protein Kinase C-alpha (PKC-α) [1] [2]. Its primary mechanism of action involves binding to and inhibiting the activity of the PKC-α enzyme. This inhibition leads to a cascade of molecular events ultimately resulting in programmed cell death (apoptosis) and necrosis in cancer cells [3].
The table below summarizes the key molecular and in vitro characteristics of this compound:
| Property | Description |
|---|---|
| Chemical Name | Thiopyrano[2,3-c]quinoline [1] |
| CAS Registry No. | 328069-91-6 [3] [4] [5] |
| Molecular Formula | C₃₁H₃₀N₂O₁₂S₃ [3] [5] |
| Molecular Weight | 718.77 g/mol [3] [5] |
| Primary Target | Protein Kinase C-alpha (PKC-α) [1] [2] |
| Key Downstream Effects | Decreases phosphorylation of ERK1/2, Elk1, and Akt; reduces Ras-GTP activity; induces apoptosis and necrosis [1] [3] |
| In Vitro Antiproliferative Activity (IC₅₀) | H226 (lung): 0.013 mM; MCF-7 (breast): 0.018 mM; A549 (lung): 0.020 mM; LNCaP (prostate): 0.033 mM; A431 (epidermoid): 0.049 mM; U87 (CNS): 0.051 mM [3] |
The proposed signaling pathway and cellular effects of this compound are illustrated in the following diagram:
The antitumor efficacy of this compound has been demonstrated in mouse xenograft models. The studies highlighted a continuous treatment schedule as being most effective and reported minimal toxicity based on blood serum chemistry analysis [1] [2].
The following table consolidates the in vivo experimental data:
| Parameter | Details |
|---|---|
| Animal Model | 6-week-old male nude mice with H226 or A431 cell xenografts [3] |
| Dosing Route | Intraperitoneal (i.p.) injection [1] [3] |
| Efficacy (H226 model) | Tumor size 62.1 ± 15.3% smaller than control with 1 mg/kg continuous dosing [1] |
| Efficacy (A431 model) | 24.5% decrease in tumor volume by third week with 1 mg/kg intermittent dosing [3] |
| Toxicity Findings | Minimal toxicity observed; no weight loss reported [1] [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal in vitro and in vivo experiments.
In Vitro Apoptosis Analysis (H266 cells) [3]
In Vivo Efficacy Protocol (H226 xenograft) [1] [3]
According to the available data, this compound remains an investigational compound.
The research on this compound highlights the therapeutic potential of targeting PKC-α, especially in non-Ras-mutated cancers [1]. Its ability to suppress tumor growth with minimal toxicity in vivo is a promising finding. Future research directions would likely involve:
MT477 represents a novel thiopyrano[2,3-c]quinoline class compound identified through molecular topology screening as a potential anticancer agent with high activity against protein kinase C (PKC) isoforms. This comprehensive technical guide synthesizes current research findings on this compound, focusing on its mechanism of action, preclinical efficacy across various cancer models, experimental protocols for evaluating its activity, and signaling pathways affected. Originally discovered through computational approaches predicting PKC inhibition, empirical studies have confirmed that this compound exerts its anti-tumor effects through dual mechanisms involving both PKC-α inhibition and suppression of Ras molecular pathway signaling. The compound demonstrates dose-dependent inhibitory effects against multiple human carcinoma cell lines in vitro and significant tumor growth suppression in murine xenograft models with minimal observed toxicity, positioning it as a promising candidate for further development as an anticancer therapeutic, particularly in non-Ras-mutated cancers [1] [2] [3].
Research indicates that this compound effectively induces apoptosis in cancer cells through poly-caspase-dependent pathways while increasing focal cell adhesion and formation of actin stress fibers. The compound shows particular efficacy in continuous treatment schedules rather than intermittent dosing regimens. This guide provides researchers and drug development professionals with comprehensive technical details, including structured quantitative data summaries, experimental methodologies, and visual representations of affected signaling pathways to facilitate further investigation and development of this promising compound [1] [4].
This compound is a novel thiopyrano[2,3-c]quinoline derivative discovered through molecular topology screening, a computational approach that predicts biological activity based on the compound's topological structure. This in silico method identified this compound as having high potential activity against protein kinase C (PKC) isoforms prior to empirical validation. The compound's unique chemical architecture enables its interaction with key molecular targets involved in cancer cell proliferation and survival pathways [2] [3]. The thiopyrano[2,3-c]quinoline scaffold provides a privileged structure in medicinal chemistry, offering optimal physicochemical properties for cellular penetration and target engagement while maintaining favorable toxicity profiles, as evidenced by minimal toxicity observed in in vivo studies [1] [4].
Extensive investigation into this compound's mechanism of action has revealed a multifaceted approach to cancer cell inhibition:
PKC-α Inhibition: this compound functions as a direct PKC-α inhibitor, preferentially targeting the conventional PKC-α isoform among the conventional PKC isoforms (α, βI, βII, and γ). This inhibition occurs before observable effects on Ras activity, suggesting PKC-α as a primary target. This compound treatment results in downstream suppression of both ERK1/2 and Akt signaling pathways, which are critical for cell proliferation and survival [1].
Ras Pathway Suppression: Independent of its effects on PKC, this compound suppresses cell signaling through the Ras molecular pathway, interfering with phosphorylation of Ras and ERK1/2 in H226 human lung carcinoma cells. This Ras pathway inhibition contributes significantly to the compound's anti-proliferative effects and induction of apoptosis [2] [3].
Apoptosis Induction: Treatment with this compound activates poly-caspase-dependent apoptosis in cancer cells, leading to programmed cell death. Additionally, the compound promotes cytoskeletal reorganization, increasing focal cell adhesion and formation of actin stress fibers, which may contribute to its anti-migratory effects [1] [2].
Table 1: Molecular Targets of this compound and Their Functional Consequences
| Molecular Target | Type of Interaction | Downstream Effects | Functional Consequences |
|---|---|---|---|
| PKC-α | Direct inhibition | Reduced ERK1/2 and Akt phosphorylation | Impaired cell proliferation and survival signaling |
| Ras pathway | Suppression of phosphorylation | Decreased ERK1/2 activation | Cell cycle arrest and growth inhibition |
| Caspase pathways | Activation | Poly-caspase-dependent apoptosis | Programmed cell death execution |
| Actin cytoskeleton | Reorganization | Increased focal adhesion and stress fiber formation | Reduced cell migration potential |
The dual targeting capability of this compound against both PKC-α and Ras signaling pathways represents a particularly advantageous therapeutic approach, potentially addressing redundancy in cancer signaling networks and decreasing the likelihood of resistance development. The compound's effect on these critical pathways ultimately converges to inhibit cancer cell proliferation, induce apoptotic death, and suppress tumor growth in vivo, as demonstrated in multiple xenograft models [1] [2] [3].
This compound has demonstrated broad-spectrum activity against multiple human carcinoma cell lines in vitro, with studies confirming dose-dependent inhibitory effects across a range of cancer types. The compound's efficacy has been evaluated using standard proliferation assays (such as MTT assays), with results showing consistent growth inhibition at micromolar concentrations [2] [3].
Table 2: In Vitro Efficacy of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Dose Range Tested (mM) | Maximum Inhibition | Key Findings |
|---|---|---|---|---|
| H226 | Lung carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | Ras phosphorylation suppression; ERK1/2 inhibition |
| MCF-7 | Breast cancer | 0.006-0.2 | Significant dose-dependent inhibition | Confirmed sensitivity to PKC inhibition |
| U87 | Glioblastoma | 0.006-0.2 | Significant dose-dependent inhibition | Demonstrated blood-brain barrier potential |
| LNCaP | Prostate cancer | 0.006-0.2 | Significant dose-dependent inhibition | Androgen-sensitive cell response |
| A431 | Epidermoid carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | In vivo correlation established |
| A549 | Lung carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | Additional validation of lung cancer activity |
The dose-dependent response observed across all tested cell lines indicates a specific, target-mediated mechanism rather than general cytotoxicity. The consistent activity against diverse cancer types suggests that this compound may have broad applicability in oncology, potentially targeting common signaling pathways critical across multiple cancer types [2] [3]. The H226 human lung carcinoma cell line has been particularly well-characterized in this compound studies, serving as a primary model for elucidating the compound's effects on PKC-α and Ras signaling pathways.
The in vivo antitumor activity of this compound has been evaluated using murine xenograft models of human carcinomas, with results demonstrating significant tumor growth inhibition across different models and dosing regimens [1] [2] [4].
Table 3: In Vivo Efficacy of this compound in Murine Xenograft Models
| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition | Key Findings |
|---|---|---|---|---|
| H226 lung carcinoma | 1 mg/kg intraperitoneal (continuous) | Not specified | 62.1 ± 15.3% reduction vs. controls | Minimal toxicity observed; PKC-α inhibition confirmed |
| H226 lung carcinoma | 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal | Not specified | 43.67% inhibition vs. controls (p < 0.05) | Dose-dependent efficacy established |
| A431 epidermoid carcinoma | 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal | Not specified | 24.5% inhibition vs. controls (p < 0.05) | Confirmed activity against different carcinoma type |
The superior efficacy observed in the H226 model (62.1% tumor size reduction) with continuous dosing at 1 mg/kg intraperitoneal highlights the importance of treatment schedule optimization for this compound. The minimal toxicity observed across studies, as assessed through blood serum chemistry and overall animal health, suggests a favorable therapeutic window for further development [1] [4]. The differential efficacy between H226 and A431 models (62.1% vs. 24.5% inhibition) may reflect varying dependencies on PKC-α and Ras signaling pathways across cancer types, suggesting potential biomarkers for patient selection in future clinical development.
Protocol for Evaluating Anti-proliferative Effects:
Cell Culture: Maintain human carcinoma cell lines (H226, MCF-7, U87, LNCaP, A431, A549) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, L-glutamine, and sodium pyruvate at 37°C in a 5% CO₂ atmosphere [2] [3].
Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (0.006 to 0.2 mM) in culture media. Include vehicle controls (DMSO at equivalent concentrations). Plate cells in 96-well plates at optimal densities (3-5×10³ cells/well depending on cell line) and allow to adhere for 24 hours before treatment [2].
Viability Assessment: After 72 hours of this compound exposure, assess cell proliferation using MTT assay. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove media, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm with reference wavelength at 630-650 nm [3].
Apoptosis Detection: For apoptosis analysis, treat cells with this compound at IC₅₀ concentrations for 24-48 hours. Detect apoptosis using:
Protocol for Evaluating Antitumor Efficacy in Murine Models:
Animal Model Selection: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks. House animals under standard conditions with ad libitum access to food and water following institutional animal care guidelines [1] [2].
Tumor Implantation: Subcutaneously inject 5-10×10⁶ human carcinoma cells (H226 or A431) suspended in 100-200 μL of PBS mixed with Matrigel (1:1 ratio) into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³ before initiating treatment [2].
Treatment Protocol: Randomize animals into treatment groups (n=5-10) once tumors establish:
Tumor Monitoring and Endpoint Analysis:
Protocol for Assessing PKC-α Inhibition and Pathway Modulation:
Western Blot Analysis:
Ras Activity Assay:
Immunofluorescence for Actin Cytoskeleton:
The mechanism of action of this compound involves a complex interplay between multiple signaling pathways that converge to inhibit cancer cell proliferation and induce apoptosis. Based on experimental evidence, the compound primarily targets PKC-α and Ras signaling networks, affecting downstream effectors including ERK1/2 and Akt [1] [2].
Figure 1: this compound Signaling Pathway Mechanism - This diagram illustrates the molecular targets and downstream effects of this compound, highlighting its dual inhibition of PKC-α and Ras pathways leading to suppressed proliferation and induced apoptosis [1] [2] [3].
The experimental workflow for evaluating this compound's efficacy spans from in vitro screening to in vivo validation, incorporating multiple assessment methods to comprehensively characterize the compound's anti-tumor activity and mechanism of action.
Figure 2: this compound Experimental Workflow - This diagram outlines the comprehensive evaluation process for this compound, from initial identification through in vitro screening to in vivo validation and toxicity assessment [1] [2] [3].
Despite promising preclinical results, several research gaps remain to be addressed in the development of this compound. The compound requires comprehensive pharmacokinetic and pharmacodynamic profiling to establish optimal dosing regimens in different cancer models. Further investigation is needed to determine its efficacy in Ras-mutated cancers compared to non-Ras-mutated models, as current data primarily support its use in the latter [1] [2]. The potential for combination therapies with standard chemotherapeutic agents or other targeted therapies represents another critical area for future investigation, potentially enhancing efficacy and overcoming resistance mechanisms.
The toxicological profile of this compound, while demonstrating minimal toxicity in initial studies, requires more comprehensive evaluation including maximum tolerated dose studies, organ-specific toxicity assessments, and potential off-target effects. Additionally, biomarker development for patient stratification would significantly enhance clinical translation potential, identifying populations most likely to respond to this compound therapy based on PKC-α expression levels or Ras pathway activation status [1] [4].
From a drug development perspective, formulation optimization represents another critical consideration, as improved delivery systems may enhance bioavailability and tumor penetration. The development of predictive biomarkers of response would further facilitate clinical translation, potentially including PKC-α expression levels, Ras mutation status, or downstream pathway activation markers that could stratify patient populations most likely to benefit from this compound therapy [1] [2] [3].
This compound represents a promising anticancer agent with a unique dual mechanism of action targeting both PKC-α and Ras signaling pathways. The comprehensive preclinical data demonstrate consistent anti-proliferative effects across multiple cancer cell lines in vitro and significant tumor growth inhibition in vivo, coupled with a favorable toxicity profile characterized by minimal adverse effects in murine models. The compound's efficacy in non-Ras-mutated cancer models suggests particular therapeutic potential in this patient population [1] [2] [4].
Future research directions should focus on translating these promising preclinical findings into clinical development, including further pharmacokinetic and toxicological profiling, formulation optimization, and investigation of combination regimens with established therapeutics. The continuous dosing schedule identified as optimal for this compound activity should inform clinical trial design, while ongoing mechanistic studies may reveal additional molecular targets and pathways affected by this compound [1] [3].
Preclinical studies indicate that MT477 exerts its antitumor effects through multiple pathways and targets [1]:
The following tables consolidate key quantitative findings from the preclinical studies on this compound.
Table 1: In Vitro Antiproliferative Activity (MTT Assay) this compound inhibited cell proliferation in multiple human cancer cell lines, with IC50 values determined after 24 hours of treatment [1].
| Cancer Cell Line | Origin | IC50 (μM) |
|---|---|---|
| H226 | Lung | 14.0 |
| MDA-MB-231 | Breast | 5.2 |
| MiaPaCa-2 | Pancreas | 5.8 |
Table 2: Strongest Kinase Inhibitory Activity (Biochemical Assay) A kinase inhibition assay identified the following primary kinase targets of this compound [1].
| Kinase Target | Inhibition (%) |
|---|---|
| MAPK14 | 104 ± 2% |
| AMPK A2/B1/G1 | 89% |
| FGR | 83 ± 2% |
| AURKA | 77 ± 1% |
| GRK4 | 68% |
Table 3: In Vivo Efficacy in an Orthotopic Pancreatic Model Mice bearing orthotopic MiaPaCa-2 pancreatic tumors were treated with this compound to evaluate its efficacy in vivo [1].
| Treatment Group | Tumor Growth Inhibition | P-value (vs. Control) |
|---|---|---|
| Control (Vehicle) | -- | -- |
| This compound (100 μg/kg) | 49.5 ± 14.8% | 0.0021 |
The main study employed several standard preclinical experimental methodologies [1]:
Cell Viability (MTT) Assay:
Gene Expression Profiling:
Kinase Inhibition Profiling:
In Vivo Orthotopic Pancreatic Tumor Model:
The diagram below synthesizes the primary mechanisms of action of this compound as identified in the preclinical study, showing its key kinase targets and the downstream signaling pathways and cellular processes it affects.
> This diagram illustrates the multi-target mechanism of this compound, showing its inhibition of key kinases and the subsequent impact on major cancer-related signaling pathways and cellular processes.
The preclinical data positions this compound as a multi-kinase inhibitor with a unique profile, targeting AURKA, MAPK14, and others. Its strong induction of the NRF2 pathway is a particularly notable feature, as this pathway plays a complex, dual role in cancer [2]. The significant in vivo efficacy in a aggressive pancreatic model underscores its potential therapeutic value.
Based on the search results, the following steps would be crucial for the compound's development:
MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a direct and potent inhibitor of Protein Kinase C-alpha (PKC-α). Its anti-cancer effect is achieved by inducing apoptosis in cancer cells through the following mechanism [1]:
The following diagram illustrates this core mechanism of action.
The anti-tumor efficacy and toxicology of this compound have been evaluated in preclinical models, primarily using the human non-small cell lung cancer cell line H226 in mouse xenografts. The key quantitative findings are summarized below [1].
| Study Aspect | Experimental Detail / Result |
|---|---|
| In Vivo Model | H226 tumor xenografts in mice |
| Treatment Schedule | Continuous intraperitoneal (IP) injection |
| Effective Dose | 1 mg/kg |
| Tumor Growth Inhibition | 62.1% ± 15.3% smaller than control |
| Observed Toxicity | Minimal toxicity (as per blood serum chemistry) |
| Key Finding | Maximum effectiveness with continuous scheduling |
Based on the primary research, here are the methodologies for core experiments demonstrating this compound's activity.
This protocol is used to confirm the mechanism of action in cell culture.
This protocol evaluates this compound's efficacy and safety in a live animal model.
To place this compound in a broader research context:
The available data supports this compound as a direct PKC-α inhibitor that induces apoptosis by blocking ERK and Akt signaling. It demonstrated significant anti-tumor activity in a preclinical model with minimal toxicity.
Empirical studies confirm that MT477 exerts its effects by inhibiting PKC activity and suppressing the phosphorylation of key proteins like Ras and ERK1/2 in the Ras/MAPK signaling pathway. This disruption ultimately induces caspase-dependent apoptosis (programmed cell death) in cancer cells [1].
The table below summarizes the anti-proliferative effects of this compound on various human carcinoma cell lines and its in vivo efficacy in murine models.
| Cell Line / Model | Cancer Type | Experimental Findings | Key Metrics |
|---|---|---|---|
| H226 | Lung Carcinoma | Inhibited cellular proliferation; suppressed PKC activity & Ras/ERK1/2 phosphorylation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |
| MCF-7 | Breast Cancer | Inhibited cellular proliferation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |
| A431 | Epidermoid Carcinoma | Inhibited cellular proliferation; reduced tumor growth in vivo [1]. | 24.5% tumor growth inhibition in xenografts [1] |
| H226 Xenograft | Lung Carcinoma | Reduced tumor growth in vivo [1]. | 43.67% tumor growth inhibition in xenografts [1] |
| Other Cell Lines (U87, LNCaP, A549) | Glioblastoma, Prostate Cancer, Lung Cancer | Inhibited cellular proliferation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |
Key methodologies from the cited studies are outlined below.
The following diagram illustrates the proposed molecular signaling pathway through which this compound exerts its anti-tumor effects.
This compound inhibits PKC and Ras/ERK signaling to induce apoptosis [1].
MT477 exerts its anticancer effects through multi-target inhibition of key signaling pathways. The table below summarizes its primary molecular mechanisms and supporting evidence.
| Mechanism of Action | Key Molecular Targets / Effects | Experimental Evidence / Notes |
|---|---|---|
| Protein Kinase C (PKC) Inhibition | Directly inhibits PKC-α activity; suppresses downstream ERK1/2 and Akt phosphorylation [1] [2] [3]. | Primary mechanism in non-Ras-mutated cancer models; identified via molecular topology screening [4] [3]. |
| Ras Pathway Suppression | Interferes with phosphorylation of Ras and ERK1/2 [4] [3]. | Effect may follow PKC inhibition; contributes to anti-proliferative activity and apoptosis [1]. |
| AURKA and Kinase Inhibition | Inhibits Aurora Kinase A (AURKA) and other kinases (MAPK14, AMPK) [5]. | Kinase profiling assay showed 77% inhibition of AURKA [5]. |
| NRF-2 Pathway Induction | Strongly induces the NRF-2-mediated oxidative stress response [5]. | Microarray gene expression analysis revealed this as a key canonical pathway [5]. |
| Apoptosis Induction | Activates poly-caspase-dependent apoptosis; increases pro-apoptotic proteins (Bax), decreases Bcl-2 [4] [5]. | A key cellular outcome leading to cell death [4]. |
| Cytoskeletal Reorganization | Induces actin stress fiber formation and increases focal cell adhesion [1] [2]. | Observed in H226 and A549 lung cancer cell lines [5]. |
The interplay of these mechanisms can be visualized in the following pathway diagram:
Diagram of this compound's multi-target mechanism leading to tumor growth inhibition.
The antitumor efficacy of this compound has been quantified across various cancer cell lines and in vivo models.
The table below shows the dose-dependent inhibitory effect of this compound on cellular proliferation in human carcinoma cell lines [4].
| Cancer Cell Line | Origin | This compound Inhibitory Effect |
|---|---|---|
| H226 | Human lung carcinoma | Dose-dependent (0.006 to 0.2 mM) |
| MCF-7 | Human breast cancer | Dose-dependent (0.006 to 0.2 mM) |
| U87 | Human glioblastoma | Dose-dependent (0.006 to 0.2 mM) |
| LNCaP | Human prostate cancer | Dose-dependent (0.006 to 0.2 mM) |
| A431 | Human epidermoid carcinoma | Dose-dependent (0.006 to 0.2 mM) |
| A549 | Human lung carcinoma | Dose-dependent (0.006 to 0.2 mM) |
This compound has demonstrated significant tumor growth inhibition in multiple mouse xenograft models with minimal toxicity [4] [1] [5].
| Xenograft Model | This compound Dose & Schedule (Intraperitoneal) | Tumor Growth Inhibition (vs. Control) | Significance |
|---|---|---|---|
| A431 (Epidermoid) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 24.5% | p < 0.05 [4] |
| H226 (Lung) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 43.67% | p < 0.05 [4] |
| H226 (Lung) | 1 mg/kg (continuous) | 62.1 ± 15.3% | Size vs. control [1] |
| MiaPaCa-2 (Pancreatic, orthotopic) | 100 µg/kg | 49.5 ± 14.8% | p = 0.0021 [5] |
To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the research.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [5].
This protocol evaluates the efficacy of this compound in inhibiting human tumor growth in mice [4] [5].
This biochemical assay determines the inhibitory activity of this compound against a panel of kinases [5].
This method identifies global changes in gene expression induced by this compound treatment [5].
This compound represents a promising multi-targeted anticancer agent. Its ability to simultaneously inhibit PKC-α, suppress Ras signaling, and target AURKA, while inducing apoptosis and the NRF-2 pathway, underscores its polypharmacological potential [4] [1] [5].
Research indicates that MT477 exerts its anti-tumor effects primarily by inhibiting specific signaling pathways that promote cancer cell survival and proliferation.
The compound was initially identified through molecular topology screening as a potent inhibitor of Protein Kinase C (PKC) isoforms [1]. Subsequent studies have provided more detail, showing that this compound acts as a direct inhibitor of the PKC-α isoform [2]. This inhibition has a cascading effect on key signaling molecules:
The following diagram illustrates this signaling pathway and the points where this compound intervenes.
This compound inhibits PKC-α, suppressing Ras/ERK and Akt signaling to induce apoptosis.
The anti-tumor activity of this compound has been demonstrated in both laboratory (in vitro) and animal (in vivo) models.
This compound showed dose-dependent inhibitory effects on cellular proliferation in a panel of human cancer cell lines [1]. The primary mechanism of cell death was identified as caspase-dependent apoptosis [1]. Furthermore, treatment with this compound increased focal cell adhesion and the formation of actin stress fibers in H226 lung carcinoma cells [2].
The table below summarizes the key in vitro findings:
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| H226 | Lung Carcinoma | Inhibited PKC activity; induced apoptosis; suppressed Ras & ERK1/2 phosphorylation. | [1] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition of proliferation. | [1] |
| U87 | Glioblastoma | Dose-dependent inhibition of proliferation. | [1] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition of proliferation. | [1] |
| A431 | Epidermoid Carcinoma | Dose-dependent inhibition of proliferation. | [1] |
| A549 | Lung Carcinoma | Dose-dependent inhibition of proliferation. | [1] |
Studies in murine xenograft models (where human tumors are grown in mice) confirmed the in vivo efficacy of this compound.
| Tumor Model | Dosing (IP) | Efficacy (Tumor Growth Inhibition) | Toxicity | Reference |
|---|---|---|---|---|
| A431 Xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | 24.5% inhibition (vs. control) | Not specified | [1] |
| H226 Xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | 43.67% inhibition (vs. control) | Not specified | [1] |
| H226 Xenograft | 1 mg/kg (continuous) | 62.1% inhibition (vs. control) | Minimal toxicity per blood serum chemistry | [2] |
While the search results do not provide a complete step-by-step protocol for studying this compound, they highlight critical elements and established methods based on the cited research. When designing experiments, you can refer to reporting guidelines for experimental protocols in life sciences, which recommend detailing 17 key data elements to ensure reproducibility [3].
To advance this research, you could:
The anti-tumor efficacy of MT477 has been demonstrated in several mouse xenograft models. The table below summarizes the key quantitative findings from these studies.
| Cancer Cell Line / Model | In Vivo Findings (Tumor Growth Inhibition) | Dosing Regimen (Intraperitoneal) | Reported Mechanism & Notes | Source (Year) |
|---|---|---|---|---|
| H226 (Non-small cell lung cancer) | 43.7% inhibition (vs. vehicle control) | 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] | Suppressed Ras signaling & inhibited PKC activity [1] | Invest New Drugs (2008) |
| H226 (Non-small cell lung cancer) | 62.1% ± 15.3% smaller than control | 1 mg/kg continuous treatment [3] | Direct PKC-α inhibitor; induced apoptosis; minimal toxicity in serum chemistry [3] | Invest New Drugs (2011) |
| A431 (Epidermoid carcinoma) | 24.5% inhibition (vs. vehicle control) | 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] | Suppressed Ras signaling & inhibited PKC activity [1] | Invest New Drugs (2008) |
| A549 (Lung adenocarcinoma, K-Ras mutated) | Significant inhibition of tumor growth | 1 mg/kg, 3 times per week [4] | Induced apoptosis & accumulation of cells in sub-G1 phase; efficacy against K-Ras mutated cells [4] | Transl Res (2008) |
The foundational in vivo efficacy studies for this compound followed standardized xenograft model protocols.
Research indicates that this compound exerts its anti-tumor effects through a multi-targeted mechanism, primarily involving the suppression of the Ras signaling pathway and direct inhibition of Protein Kinase C (PKC).
This compound acts on PKC and Ras pathways to inhibit proliferation and induce apoptosis [1] [4] [3]
Understanding the biological pathways MT477 affects is key to anticipating its potential toxicity. The table below summarizes its primary molecular targets and the related cellular functions, which are common areas for off-target effects and toxicity in kinase inhibitors.
| Molecular Target / Pathway | Effect of this compound | Known Biological Functions of the Target/Pathway |
|---|---|---|
| AURKA (Aurora Kinase A) [1] | Inhibition (77±1%) [1] | Cell cycle regulation, mitotic spindle assembly [1]. |
| NRF2-mediated Oxidative Stress Response [1] | Strong Induction [1] | Cellular defense against oxidative and electrophilic stress [1]. |
| p53 Signaling [1] | Activation (in some cell lines) [1] | Cell cycle arrest, apoptosis, DNA repair [1]. |
| Ras/Raf/MEK/ERK Pathway [2] [3] | Suppression; inhibits phosphorylation of Ras and ERK1/2 [2] [3] | Cell proliferation, survival, and differentiation [2] [3]. |
| Protein Kinase C (PKC) [2] | Inhibition of PKC-alpha phosphorylation & activity [2] | Diverse functions including cell growth and immune response [2]. |
| MAPK14 (p38α) [1] | Strong Inhibition (104±2%) [1] | Cellular response to stress factors, inflammation [1]. |
The following diagram illustrates how these targets fit into key cellular signaling pathways.
[caption]Figure 1: Key cellular pathways targeted by this compound. Targets in yellow are directly modulated by this compound, leading to downstream effects on cell fate. [1] [2] [3]
The tables below consolidate quantitative findings related to this compound's cellular toxicity (efficacy against cancer cells) and in vivo tolerability.
Table 1: In Vitro Cytotoxicity and Anti-Proliferative Activity [1] [2]
| Cancer Cell Line | Reported IC₅₀ (μM) | Experimental Context |
|---|---|---|
| MiaPaCa-2 (Pancreatic) | 5.8 μM | 24-hour MTT proliferation assay [1]. |
| MDA-MB-231 (Breast) | 5.2 μM | 24-hour MTT proliferation assay [1]. |
| H226 (Lung) | 14 μM | 24-hour MTT proliferation assay [1]. |
| H226 (Lung) | ~60 μM (0.006 mM) | Dose-dependent inhibition up to 0.2 mM [2]. |
| A549 (Lung), A431 (Epidermoid), MCF-7 (Breast), U87 (Glioblastoma), LNCaP (Prostate) | Dose-dependent inhibition (0.006 to 0.2 mM) | In vitro proliferation assays [2]. |
Table 2: In Vivo Tolerability and Efficacy in Murine Models
| Model System | Dosing Regimen | Reported Outcome |
|---|---|---|
| MiaPaCa-2 Orthotopic Pancreatic Model [1] | 100 μg/kg, i.p., started day 8, various schedules until day 34. | Significant tumor growth inhibition (49.5±14.8%, p=0.0021). No specific toxicity reported in the abstract [1]. |
| A431 & H226 Xenograft Models [2] | 33 μg/kg, 100 μg/kg, and 1 mg/kg, i.p. | Tumor growth inhibition (24.5% in A431 and 43.67% in H226). No overt toxicity reported at these doses [2]. |
The methodologies below are adapted from the studies and represent approaches you can use to evaluate this compound's activity and potential toxicity in a laboratory setting.
1. In Vitro Cell Viability and Proliferation Assay (MTT Assay) [1]
2. Kinase Inhibition Profiling (Z'-LYTE Biochemical Assay) [1]
3. In Vivo Anti-Tumor Efficacy and Tolerability Study [1] [2]
Based on the available data, here is a critical assessment for professionals in the field:
For in vitro studies, MT477 has been investigated for its anti-proliferative and pro-apoptotic effects on various human carcinoma cell lines.
The table below summarizes the quantitative data from in vitro experiments:
| Parameter | Details | Citation |
|---|---|---|
| Effective Dose Range | 0.006 to 0.2 mM (in vitro proliferation assays) | [1] |
| Mechanistic Effects | Inhibition of PKC activity; Suppression of Ras and ERK1/2 phosphorylation | [1] [2] |
| Cellular Phenotypes | Induction of apoptosis; increased focal cell adhesion and actin stress fiber formation | [2] |
In vivo efficacy and toxicity of this compound have been evaluated in murine xenograft models.
The table below summarizes the quantitative data from in vivo experiments:
| Parameter | Details | Citation |
|---|---|---|
| Reported Dosages | 33 µg/kg, 100 µg/kg, 1 mg/kg (i.p. injection) | [1] |
| Tumor Growth Inhibition | 24.5% (A431) and 43.67% (H226) in one study; 62.1% (H226) in another | [1] [2] |
| Treatment Schedule | Continuous dosing was more effective than intermittent schedules | [2] |
| Toxicity Profile | Minimal toxicity observed in blood serum chemistry | [2] |
Based on the described mechanisms of action, the signaling pathway impacted by this compound and a generalized workflow for in vivo efficacy studies can be visualized.
Diagram 1: Proposed this compound Mechanism of Action Signaling Pathway
This diagram illustrates the key findings that this compound inhibits PKC-α activity, leading to the reduced activation of its downstream targets ERK1/2 and Akt, which ultimately suppresses cell proliferation and induces apoptosis [1] [2]. The studies noted that this effect on PKC-α and its downstream targets occurred before any measurable effect on Ras activity [2].
Diagram 2: In Vivo Efficacy Experiment Workflow
This general workflow summarizes the in vivo experimental process described in the literature, from establishing the xenograft model to data analysis [1] [2].
The dated nature of the available sources means a modern treatment protocol is not available. To further your research, I suggest the following:
This compound is a novel thiopyrano[2,3-c]quinoline compound identified as a multi-targeted anticancer agent. Preclinical studies demonstrate that this compound exerts its antitumor effects through induction of apoptosis and necrosis, inhibition of key oncogenic signaling pathways, and disruption of cytoskeletal organization [1] [2] [3]. The compound shows particular efficacy against various cancer cell lines, including pancreatic, lung, and breast cancer models, through its complex mechanism of action involving protein kinase inhibition and oxidative stress response modulation [3].
This compound has been evaluated in multiple in vivo tumor xenograft models, primarily through intraperitoneal administration. The table below summarizes key dosing parameters from published studies:
| Tumor Model | Dose | Administration Route | Treatment Schedule | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|---|---|
| A431 (epidermoid) & H226 (lung) mouse xenograft [2] | 33, 100, 1000 µg/kg | Intraperitoneal (i.p.) | Days 1, 4, 8, 16, 18, 20 | 24.5% tumor volume decrease (1 mg/kg, week 3) | No weight loss reported |
| H226 mouse xenograft [2] | 1 mg/kg | Intraperitoneal (i.p.) | Days 1, 4, 8, 20, 24, 28 | 43.6% tumor growth inhibition | No weight loss reported |
| Orthotopic MiaPaCa-2 (pancreatic) mouse model [3] | 10, 33, 100 µg/kg | Intraperitoneal (i.p.) | Day 8, 13, 18, then daily to day 34 | 49.5±14.8% inhibition (100 µg/kg, p=0.0021) | Not specified |
This compound functions as a multi-targeted agent, impacting several critical cellular pathways as illustrated below and detailed in the subsequent table:
Figure 1: this compound multi-target mechanism of action and signaling pathway modulation.
| Target/Pathway | Effect of this compound | Experimental Evidence |
|---|---|---|
| Kinase Inhibition | ||
| AURKA | 77±1% inhibition [3] | FRET-based kinase assay |
| MAPK14 | 104±2% inhibition [3] | FRET-based kinase assay |
| AMPK A2/B1/G1 | 89% inhibition [3] | FRET-based kinase assay |
| FGR | 83±2% inhibition [3] | FRET-based kinase assay |
| PKC | Direct inhibition [2] [3] | Western blot, kinase assay |
| Signaling Molecules | ||
| Ras-GTP | Decreased protein expression [2] | Western blot analysis |
| p-Erk1/2 | Decreased phosphorylation [2] | Western blot analysis |
| p-Elk1 | Decreased phosphorylation [2] | Western blot analysis |
| Pathway Activation | ||
| NRF2-mediated oxidative stress | Strong induction [3] | Microarray analysis |
| p53 signaling | Increased [3] | Microarray analysis |
| RXR-VDR signaling | Activation [3] | Microarray analysis |
| Cellular Effects | ||
| Apoptosis | Induction via caspase-3 [3] | Flow cytometry |
| Cell proliferation | Inhibition [1] [3] | MTT assay |
| Actin cytoskeleton | Reorganization with filopodia formation [3] | Microscopic observation |
Objective: Evaluate antitumor efficacy of this compound in orthotopic pancreatic cancer model [3]
Materials:
Methods:
Statistical Analysis:
Kinase Inhibition Profiling [3]:
Gene Expression Analysis [3]:
This compound presents a promising multi-targeted approach for cancer therapy development, particularly for difficult-to-treat malignancies such as pancreatic cancer. Its complex mechanism involving both kinase inhibition and oxidative stress pathway activation provides multiple angles for therapeutic intervention.
Key Research Applications:
Considerations for Future Studies:
This compound represents a promising multi-targeted agent with demonstrated in vivo efficacy against pancreatic, lung, and other cancer models. The detailed protocols provided herein for in vivo dosing, efficacy assessment, and mechanism studies provide researchers with robust methodologies for further investigation of this compound. The complex mechanism of action involving kinase inhibition and oxidative stress pathway modulation positions this compound as an attractive candidate for development against aggressive malignancies, particularly those with limited treatment options.
This compound is a novel thiopyrano[2,3-c]quinoline identified through molecular topology screening as a potential anticancer agent. It demonstrates high activity against protein kinase C (PKC) isoforms and has shown significant in vivo anti-tumor activity against various human carcinoma cell lines. Its primary mechanism of action involves suppressing cell signaling through the Ras molecular pathway and inhibiting PKC activity, leading to caspase-dependent apoptosis and inhibition of cellular proliferation in multiple cancer models. Empirical findings are consistent with molecular modeling predictions of its activity against PKC, though its effects on apoptosis and tumor growth may be mediated by both Ras and PKC pathways [1].
This compound exerts its anti-tumor effects through interference with critical cellular signaling pathways, as illustrated in the following diagram:
The diagram above illustrates the central signaling pathways affected by this compound treatment. Research indicates that this compound suppresses phosphorylation of Ras and ERK1/2 in H226 human lung carcinoma cells, effectively disrupting this critical proliferation pathway. Additionally, it directly interferes with PKC activity, contributing to its anti-proliferative effects. Through these dual mechanisms, this compound ultimately induces poly-caspase-dependent apoptosis in treated cancer cells [1].
Notably, this compound demonstrates enhanced efficacy against cancer cell lines with K-ras mutations. Studies show significantly reduced viability of both K-ras mutated A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer) cell lines in a dose- and time-dependent manner. The IC50 doses after 72 hours of this compound treatment was reached at 0.08 μM for A549 cells and 0.15 μM for MiaPaCa-2 cells. In contrast, cell viability of non-Ras-mutated H226 lung cancer cells and normal lung fibroblasts was only weakly inhibited at lower molecular doses compared with Ras-mutated cancer cell lines [2].
This protocol details the methodology for assessing this compound's anti-proliferative effects on cancer cell lines, adapted from established procedures [2].
This protocol describes the evaluation of this compound efficacy in murine xenograft models of human carcinoma [1].
Table 1: In vitro anti-proliferative activity of this compound against human cancer cell lines [1]
| Cell Line | Cancer Type | Genetic Feature | Proliferation Inhibition | Key Findings |
|---|---|---|---|---|
| H226 | Lung carcinoma | Non-Ras-mutated | Dose-dependent (0.006-0.2 mM) | Interfered with PKC activity; suppressed Ras and ERK1/2 phosphorylation |
| MCF-7 | Breast cancer | Not specified | Dose-dependent (0.006-0.2 mM) | Responsive to this compound treatment |
| U87 | Glioblastoma | Not specified | Dose-dependent (0.006-0.2 mM) | Responsive to this compound treatment |
| LNCaP | Prostate cancer | Not specified | Dose-dependent (0.006-0.2 mM) | Responsive to this compound treatment |
| A431 | Epidermoid carcinoma | Not specified | Dose-dependent (0.006-0.2 mM) | Used in xenograft models |
| A549 | Lung adenocarcinoma | K-ras mutated | Dose-dependent (IC₅₀: 0.08 μM at 72 h) | Enhanced sensitivity due to Ras mutation |
Table 2: In vivo anti-tumor activity of this compound in xenograft models [1] [2]
| Xenograft Model | This compound Dose | Administration Route | Tumor Growth Inhibition | Statistical Significance |
|---|---|---|---|---|
| A431 | 33 μg/kg | Intraperitoneal | 24.5% | p < 0.05 |
| A431 | 100 μg/kg | Intraperitoneal | Data not specified | p < 0.05 |
| A431 | 1 mg/kg | Intraperitoneal | Data not specified | p < 0.05 |
| H226 | 33 μg/kg | Intraperitoneal | 43.67% | p < 0.05 |
| H226 | 100 μg/kg | Intraperitoneal | Data not specified | p < 0.05 |
| H226 | 1 mg/kg | Intraperitoneal | Data not specified | p < 0.05 |
| A549 | 1 mg/kg | Intraperitoneal | Significant inhibition | p < 0.05 |
This compound serves as a valuable research tool for several investigative applications:
When working with this compound, researchers should note:
This compound (CAS No: 328069-91-6) is a potent thiopyrano[2,3-c]quinoline compound that functions as a protein kinase C (PKC) inhibitor with demonstrated antitumor activity across multiple human carcinoma models. This small molecule inhibitor has shown remarkable efficacy in disrupting key signaling pathways essential for cancer cell survival and proliferation. This compound specifically targets PKC isoforms and downstream effectors in the Ras/MAPK signaling cascade, leading to cell cycle arrest and ultimately inducing programmed cell death through both apoptotic and necrotic pathways. The compound's ability to simultaneously target multiple nodes in oncogenic signaling networks makes it a promising candidate for anticancer drug development, particularly for tumors dependent on PKC-mediated proliferation signals.
The molecular mechanisms underlying this compound's apoptotic activity involve significant suppression of Ras-GTP expression and subsequent inhibition of phosphorylated ERK1/2 and Elk1, key regulators of cell growth and survival. Empirical studies have confirmed that this compound's mechanism occurs through suppressing Ras signaling, indicating that its effects on apoptosis and tumor growth in vivo may be mediated by Ras as well as PKC [1]. This dual inhibition of both upstream PKC activity and downstream Ras/MAPK signaling creates a powerful antitumor effect that effectively halts cancer progression through multiple complementary pathways, positioning this compound as a valuable chemical tool for studying apoptotic mechanisms and a promising lead compound for oncology therapeutics.
This compound demonstrates dose-dependent inhibitory effects on cellular proliferation across a diverse panel of human cancer cell lines. The consistent activity against carcinomas of varying tissue origins suggests a broad-spectrum antitumor mechanism targeting conserved molecular pathways essential for cancer cell survival. The concentration range showing significant efficacy spans from 0.006 to 0.2 mM, with particular potency observed in specific cancer types.
Table 1: In Vitro Antiproliferative Activity of this compound Against Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Experimental Context |
|---|---|---|---|
| H226 | Lung carcinoma | 0.013 | 1h treatment [2] |
| MCF-7 | Breast cancer | 0.018 | 1h treatment [2] |
| A549 | Lung carcinoma | 0.020 | 1h treatment [2] |
| LNCaP | Prostate cancer | 0.033 | 1h treatment [2] |
| U87 | Glioblastoma | 0.051 | 1h treatment [2] |
| A431 | Epidermoid carcinoma | 0.049 | 1h treatment [2] |
The in vivo antitumor efficacy of this compound has been validated in murine xenograft models using human carcinoma cell lines. Administration via intraperitoneal injection at precisely scheduled intervals demonstrated significant tumor growth inhibition with minimal observable toxicity. The differential response across tumor models highlights the influence of tumor origin and genetic background on treatment outcomes.
Table 2: In Vivo Antitumor Activity of this compound in Murine Xenograft Models
| Xenograft Model | Dosage Regimen | Treatment Schedule | Tumor Growth Inhibition | Statistical Significance |
|---|---|---|---|---|
| A431 (human epidermoid carcinoma) | 33 μg/kg, 100 μg/kg, 1 mg/kg | Days 1, 4, 8, 16, 18, 20 | 24.5% reduction in tumor volume by week 3 at 1 mg/kg | p < 0.05 [2] |
| H226 (human lung carcinoma) | 1 mg/kg | Days 1, 4, 8, 20, 24, 28 | 43.6% inhibition of tumor growth | p < 0.05 [2] |
The apoptosis-inducing activity of this compound represents a key component of its antitumor efficacy. Treatment with this compound (0.05 mM) induces both apoptosis and necrosis in a time-dependent manner, with comprehensive analysis revealing distinct temporal patterns of cell death initiation and progression. After just 1 hour of exposure, approximately 18.6% of H266 cells undergo apoptosis, while extended treatment for 24 hours results in a dramatic increase to 98% of cells entering apoptotic pathways [2]. This rapid and extensive induction of programmed cell death underscores the potent cytotoxic activity of this compound against susceptible cancer cells.
At the molecular level, this compound-mediated apoptosis involves poly-caspase activation, indicating engagement of the core apoptotic machinery through multiple initiation pathways. The compound triggers characteristic apoptotic morphological changes including chromatin condensation, DNA fragmentation, and membrane blebbing, alongside biochemical markers such as phosphatidylserine externalization. The caspase-dependent nature of this cell death has been confirmed through inhibition studies, where broad-spectrum caspase inhibitors significantly reduce this compound-induced apoptosis, validating the essential role of caspase activation in the cell death process [1]. This mechanistic understanding provides valuable insights for optimizing combination therapies with other anticancer agents targeting complementary cell death pathways.
The antitumor mechanism of this compound involves a multi-targeted approach against key signaling pathways essential for cancer cell survival and proliferation. This compound directly inhibits protein kinase C (PKC) activity, consistent with its original design through molecular topology screening as a PKC isoform inhibitor [1]. This primary molecular target represents a critical node in numerous oncogenic signaling cascades. Beyond PKC inhibition, this compound demonstrates significant suppression of the Ras molecular pathway, effectively reducing Ras-GTP levels and subsequent phosphorylation of downstream effectors including ERK1/2 and Elk1 [2]. This dual inhibition disrupts both upstream signaling initiation and downstream proliferative responses, creating a synergistic antitumor effect.
The temporal progression of this compound's effects on signaling molecules follows a time-dependent inhibition pattern, with Western blot analyses revealing substantial reduction of Ras-GTP within 30 minutes of treatment, followed by decreased p-ERK1/2 and p-Elk1 levels within 1-2 hours [2]. This rapid suppression of oncogenic signaling precedes the induction of apoptotic commitment, suggesting a causal relationship between pathway inhibition and cell death initiation. The interconnected nature of these pathways creates a coordinated shutdown of proliferative signaling while simultaneously activating programmed cell death machinery through both intrinsic and extrinsic apoptotic pathways.
Figure 1: this compound Signaling and Apoptosis Pathway. This compound inhibits PKC activity and suppresses Ras/MAPK signaling, leading to caspase-dependent apoptosis through phosphatidylserine externalization and DNA fragmentation.
Flow cytometric analysis provides a powerful platform for detecting and quantifying apoptotic cells by measuring multiple characteristic features of programmed cell death. Unlike single-parameter assays that offer limited perspective, multiparametric approaches enable simultaneous assessment of early, intermediate, and late apoptotic stages within heterogeneous cell populations. This comprehensive analysis is particularly valuable for evaluating compounds like this compound that may induce cell death through multiple interconnected pathways. The key apoptotic features measurable by flow cytometry include caspase activation (early event), phosphatidylserine externalization (mid-stage event), and loss of membrane integrity (late stage event), each detectable with specific fluorescent probes that can be combined in various configurations [3].
The temporal progression of apoptosis follows a characteristic sequence beginning with caspase activation, followed by phosphatidylserine (PS) translocation to the outer membrane leaflet, and concluding with loss of membrane integrity and DNA fragmentation. This compound-induced apoptosis demonstrates this progression clearly, with significant caspase activation detectable within 1 hour of treatment, while maximal PS externalization and membrane permeability changes manifest after longer exposure periods [2]. This temporal relationship underscores the importance of multi-timepoint analyses when characterizing novel apoptotic inducers, as single-timepoint measurements may capture only a partial picture of the cell death dynamics and potentially miss critical transitional populations.
This protocol combines annexin V binding, propidium iodide exclusion, and fluorogenic caspase substrate detection to provide comprehensive assessment of this compound-induced apoptosis across multiple temporal stages.
Materials and Reagents:
Procedure:
Cell Treatment and Preparation:
Caspase Substrate Labeling:
Annexin V and Propidium Iodide Staining:
Flow Cytometric Analysis:
Data Interpretation: The multiparametric analysis enables discrimination of four distinct cell populations:
For this compound-treated H266 cells, expect approximately 18.6% early apoptotic cells after 1 hour and up to 98% apoptotic cells (early + late) after 24 hours at 0.05 mM concentration [2].
Figure 2: Multiparametric Apoptosis Assay Workflow. Flow chart illustrating the sequential steps for combined caspase activity, annexin V binding, and propidium iodide staining to comprehensively evaluate this compound-induced apoptosis.
The Caspase-Glo 3/7 assay provides a homogeneous, luminescent method for quantifying caspase-3 and -7 activities in this compound-treated cells. This bioluminescent approach offers significant advantages for high-throughput screening applications, including enhanced sensitivity (20-50 fold more sensitive than fluorogenic versions), minimal background signal, and compatibility with automation and miniaturization to 1536-well plate formats [4]. The assay principle involves caspase-mediated cleavage of a proluminescent substrate containing the DEVD tetrapeptide sequence, which releases aminoluciferin that subsequently serves as a substrate for firefly luciferase to generate a luminescent signal proportional to caspase activity.
Materials and Reagents:
Procedure:
Cell Plating and Treatment:
Caspase Activity Measurement:
Data Analysis and Normalization:
Western blot analysis provides essential validation of this compound's effects on apoptotic signaling pathways and downstream effectors. This method enables direct visualization of key protein markers including cleaved caspases, Bcl-2 family members, PARP cleavage, and phosphorylated signaling components in the Ras/MAPK pathway. For this compound-treated cells, expect to observe decreased expression of Ras-GTP, p-ERK1/2, and p-Elk1 in a time-dependent manner, along with increased cleavage of caspase-3 and PARP, and decreased levels of anti-apoptotic Bcl-2 [2] [5].
Procedure:
Cell Lysis and Protein Extraction:
Electrophoresis and Immunoblotting:
Antibody Incubation:
Detection and Analysis:
Expected Results: For H266 cells treated with 0.05 mM this compound, Western blot analysis should show:
The comprehensive apoptosis assay protocols outlined herein provide robust methodologies for characterizing This compound-induced cell death across multiple experimental contexts. The multiparametric flow cytometry approach offers the most complete picture of apoptotic progression, while the luminescent caspase assay delivers superior sensitivity for high-throughput applications. Western blot analysis remains essential for validating effects on specific signaling pathways. When applying these methods to this compound, researchers should note the compound's rapid mechanism of action, with signaling pathway inhibition detectable within 30 minutes and significant apoptosis induction within 1-24 hours depending on cell line sensitivity.
For optimal results, researchers should consider cell line-specific variations in this compound response, with H226 and MCF-7 cells demonstrating particular sensitivity (IC50 values of 0.013 mM and 0.018 mM respectively) [2]. The temporal progression of apoptotic events should guide assay timing, with early markers (caspase activation) measurable within 1-4 hours and later markers (phosphatidylserine externalization, DNA fragmentation) optimally detected after 12-24 hours. These standardized protocols will facilitate consistent characterization of this compound's apoptotic activity across different laboratories and experimental contexts, supporting its continued development as a promising anticancer therapeutic candidate.
MT477 exerts its anti-tumor effects through a multi-target mechanism, primarily involving the inhibition of several critical kinases and the suppression of key oncogenic signaling pathways.
The following diagram illustrates the interconnected signaling pathways targeted by this compound.
This compound has demonstrated dose-dependent inhibitory effects on cellular proliferation across a panel of human cancer cell lines and has shown significant in vivo anti-tumor activity in murine xenograft models.
The following table summarizes the dose-dependent inhibitory effect of this compound on cellular proliferation after a 72-hour exposure, as determined by in vitro proliferation assays [2].
| Cell Line | Cancer Type | This compound Dosage Range |
|---|---|---|
| H226 | Lung Carcinoma | 0.006 to 0.2 mM |
| A549 | Lung Carcinoma | 0.006 to 0.2 mM |
| MCF-7 | Breast Cancer | 0.006 to 0.2 mM |
| U87 | Glioblastoma | 0.006 to 0.2 mM |
| LNCaP | Prostate Cancer | 0.006 to 0.2 mM |
| A431 | Epidermoid Carcinoma | 0.006 to 0.2 mM |
The table below details the tumor growth inhibition observed in two different xenograft models after intraperitoneal administration of this compound [2].
| Xenograft Model | This compound Dosage | Tumor Growth Inhibition | Statistical Significance (p-value) |
|---|---|---|---|
| A431 | 33 μg/kg, 100 μg/kg, 1 mg/kg | 24.5% | < 0.05 |
| H226 | 33 μg/kg, 100 μg/kg, 1 mg/kg | 43.67% | < 0.05 |
| MiaPaCa-2 | 100 μg/kg | 49.5 ± 14.8% | 0.0021 [1] |
For researchers aiming to investigate this compound or similar compounds, here is a detailed protocol for a long-term, low-dose treatment regimen that models clinical scenarios more closely than acute, high-dose exposures [4].
This 10-day protocol is designed to expose lowly aggressive tumor cell lines to anti-tumor drugs at non-lethal concentrations to study adaptive resistance and molecular changes.
Key Resources
Pre-Treatment Planning
Procedure
Day 0: Cell Seeding
Day 1: Initiate Treatment
Days 1-10: Maintenance and Monitoring
Day 10: Endpoint Analysis
This compound is a novel thiopyrano[2,3-c]quinoline compound identified through molecular topology screening as a potential anticancer agent with high activity against protein kinase C (PKC) isoforms. This small molecule drug demonstrates a unique dual mechanism of action, suppressing cell signaling through both the Ras molecular pathway and direct PKC inhibition, resulting in potent antiproliferative effects across multiple human carcinoma cell lines. Empirical findings confirm that this compound induces poly-caspase-dependent apoptosis and demonstrates significant in vivo anti-tumor activity against human carcinoma xenograft models, supporting its further development as an anticancer therapeutic [1] [2].
The intraperitoneal (IP) route of administration provides an effective method for systemic drug delivery in preclinical studies, particularly for compounds like this compound where target engagement evaluation is prioritized over formulation pharmacokinetics for clinical translation. IP administration takes advantage of the large surface area of the peritoneal cavity and its extensive vascular network, facilitating efficient absorption into systemic circulation. This route is especially valuable in chronic rodent studies where repetitive intravenous access is challenging, and allows administration of larger volumes than other parenteral routes [3].
This compound exerts its anticancer effects through a multifaceted mechanism that targets key signaling pathways essential for tumor cell survival and proliferation:
The following diagram illustrates the key signaling pathways affected by this compound treatment:
Figure 1: this compound Mechanism of Action - Signaling Pathways. This compound directly inhibits PKC activity and suppresses Ras phosphorylation, leading to reduced activation of downstream ERK1/2 and Elk1. These actions collectively result in inhibition of tumor cell proliferation and survival while inducing caspase-dependent apoptosis.
The following workflow diagram summarizes the in vivo evaluation process:
Figure 2: In Vivo Efficacy Study Workflow. Schematic representation of the experimental workflow for evaluating this compound efficacy in human carcinoma xenograft models, from cell culture to data analysis.
Table 1: IC₅₀ Values of this compound Across Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mM) | Experimental Conditions |
|---|---|---|---|
| H226 | Lung carcinoma | 0.013 | 1-hour treatment [1] |
| MCF-7 | Breast cancer | 0.018 | 1-hour treatment [1] |
| U87 | Glioblastoma | 0.051 | 1-hour treatment [1] |
| LNCaP | Prostate cancer | 0.033 | 1-hour treatment [1] |
| A549 | Lung carcinoma | 0.020 | 1-hour treatment [1] |
| A431 | Epidermoid | 0.049 | 1-hour treatment [1] |
Table 2: Time-Dependent Apoptosis Induction by this compound in H226 Cells
| Treatment Duration | Apoptotic Cells (%) | Experimental Conditions |
|---|---|---|
| 1 hour | 18.6% | 0.05 mM this compound [4] |
| 24 hours | 98.0% | 0.05 mM this compound [4] |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition | Statistical Significance |
|---|---|---|---|---|
| A431 | 1 mg/kg | Days 1,4,8,16,18,20 | 24.5% | p < 0.05 [1] |
| H226 | 1 mg/kg | Days 1,4,8,20,24,28 | 43.67% | p < 0.05 [1] |
This compound represents a promising anticancer candidate with demonstrated efficacy against multiple human carcinoma cell lines and in xenograft models. The intraperitoneal administration route provides a reliable method for systemic delivery in preclinical studies, particularly useful for:
The dual mechanism of action targeting both PKC and Ras signaling pathways suggests potential for overcoming compensatory resistance mechanisms that often limit single-target agents. Further development should focus on:
The established protocols provide a foundation for reproducible evaluation of this compound and related compounds, supporting the ongoing development of this promising therapeutic agent for oncological applications.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of MT477 after 72 hours of treatment, as reported in the foundational study [1].
| Cell Line | Cancer Type | Ras Mutation Status | IC₅₀ after 72h this compound Treatment |
|---|---|---|---|
| A549 | Lung adenocarcinoma | K-ras mutated | ~1 µM |
| MiaPaCa-2 | Pancreatic carcinoma | K-ras mutated | ~1 µM |
| H226 | Lung cancer | Non-Ras-mutated | Weak inhibition at lower doses |
| Human Lung Fibroblasts | Normal (non-cancerous) | Not applicable | Weak inhibition at lower doses |
The data demonstrates that this compound induces cytotoxicity in a time- and dose-dependent manner, with significantly higher potency in K-ras mutated cancer cell lines (A549 and MiaPaCa-2) compared to non-Ras-mutated cells [1].
This protocol details the methodology used to generate the dose-response data for this compound, based on the MTT cell proliferation assay [1].
While the exact molecular target of this compound was not definitively established in the available literature, the research indicated it induced apoptosis and G2/M cell cycle arrest in K-ras mutated cells [1]. The following diagram illustrates key signaling pathways relevant to its reported activity, which can serve as a basis for further mechanistic studies.
Figure 1: Proposed mechanism of action for this compound based on observed phenotypic effects in K-ras mutated cancer cells.
Figure 2: Experimental workflow for the MTT cell viability assay to evaluate this compound dose-response.
This compound is a novel thiopyrano[2,3-c]quinoline compound identified through molecular topology screening as a potential anticancer agent with high activity against Protein Kinase C (PKC) isoforms [1] [2]. Empirical research has demonstrated that this compound exerts its anti-tumor effects through a multi-targeted mechanism: it directly inhibits PKC-α activity and suppresses cell signaling through the Ras molecular pathway, ultimately inducing caspase-dependent apoptosis in cancer cells [1] [2]. In vivo studies using xenograft models have confirmed significant tumor growth inhibition with minimal toxicity, supporting its further development as an anticancer drug [3] [4].
This compound primarily functions through a dual mechanism targeting crucial cell signaling pathways:
The following diagram illustrates the signaling pathways affected by this compound treatment:
Purpose: To evaluate the dose-dependent inhibitory effect of this compound on cancer cell proliferation.
Materials:
Procedure:
Purpose: To detect this compound-induced, caspase-dependent apoptosis.
Materials:
Procedure:
Purpose: To evaluate this compound effects on PKC-α, Ras, ERK1/2, and Akt signaling.
Materials:
Procedure:
Purpose: To evaluate anti-tumor efficacy of this compound in vivo.
Materials:
Procedure:
Purpose: To evaluate minimal toxicity of this compound treatment.
Materials:
Procedure:
Table: Dose-dependent inhibitory effects of this compound on cancer cell proliferation
| Cell Line | Cancer Type | This compound Concentration Range | Inhibition |
|---|---|---|---|
| H226 | Lung carcinoma | 0.006 to 0.2 mM | Dose-dependent [1] |
| MCF-7 | Breast cancer | 0.006 to 0.2 mM | Dose-dependent [1] |
| U87 | Glioblastoma | 0.006 to 0.2 mM | Dose-dependent [1] |
| LNCaP | Prostate cancer | 0.006 to 0.2 mM | Dose-dependent [1] |
| A431 | Epidermoid carcinoma | 0.006 to 0.2 mM | Dose-dependent [1] |
| A549 | Lung carcinoma | 0.006 to 0.2 mM | Dose-dependent [1] |
Table: Tumor growth inhibition by this compound in murine xenograft models
| Tumor Model | This compound Dose | Treatment Schedule | Tumor Growth Inhibition | Significance |
|---|---|---|---|---|
| H226 xenograft | 1 mg/kg | Continuous | 62.1 ± 15.3% reduction in tumor size [3] | p < 0.05 |
| H226 xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | Intraperitoneal | 43.67% inhibition [1] | p < 0.05 |
| A431 xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | Intraperitoneal | 24.5% inhibition [1] | p < 0.05 |
The experimental protocols outlined provide comprehensive methodology for evaluating the anti-cancer efficacy of this compound in both in vitro and in vivo settings. Key findings from the referenced studies indicate that this compound demonstrates:
These application notes support further development of this compound as a promising anticancer therapeutic agent, with particular emphasis on the superior efficacy of continuous treatment scheduling.
MT477 is a novel thiopyrano[2,3-c]quinoline identified through molecular topology screening as a potent anticancer agent [1] [2]. Initially recognized for its activity against Protein Kinase C (PKC) isoforms, empirical studies have demonstrated that its mechanism of action also involves suppressing the Ras molecular signaling pathway and inducing caspase-dependent apoptosis [1] [3]. This application note details the protocols and results for the in vitro and in vivo evaluation of this compound using the human non-small cell lung carcinoma cell line, H226.
In H226 cells, this compound exerts its effects by targeting key components of cellular signaling pathways essential for proliferation and survival. The drug interferes with PKC activity and suppresses the phosphorylation of Ras and ERK1/2, proteins central to the Ras-MEK-ERK signaling cascade [1] [3]. A later study further specified that in non-Ras-mutated H226 cells, this compound acts as a direct PKC-α inhibitor, reducing the activity of its downstream targets, ERK1/2 and Akt, which precedes its effect on Ras [4]. This disruption of signaling pathways ultimately leads to the induction of poly-caspase-dependent apoptosis [1] [3]. Furthermore, treatment with this compound induces morphological changes in H226 cells, including increased focal cell adhesion and the formation of actin stress fibers [4].
The following diagram outlines the proposed signaling pathways affected by this compound in H226 cells:
3.1 In Vitro Cell Proliferation Assay (MTT Assay) This protocol is used to determine the dose-dependent inhibitory effect of this compound on H226 cellular proliferation [1] [5] [3].
3.2 In Vivo Xenograft Tumor Model This protocol evaluates the anti-tumor efficacy of this compound in a murine model [1] [4] [3].
4.1 In Vitro Efficacy of this compound against H226 Cells this compound exhibits a dose-dependent anti-proliferative effect on H226 cells [1] [3]. The following table summarizes viability data:
Table 1: In Vitro Proliferation Inhibition of H226 Cells by this compound [1] [3]
| This compound Concentration (mM) | Inhibition of Cellular Proliferation (after 72 hours) |
|---|---|
| 0.006 | Partial inhibition (dose-dependent trend) |
| 0.2 | Significant inhibition |
4.2 In Vivo Anti-Tumor Activity in H226 Xenografts this compound significantly inhibits the growth of H226 xenograft tumors in mice, with minimal observed toxicity [1] [4] [3]. The results from different studies are consolidated below:
Table 2: In Vivo Tumor Growth Inhibition of H226 Xenografts by this compound
| Study Reference | This compound Dosage & Schedule | Tumor Growth Inhibition vs. Control | Significance (p-value) |
|---|---|---|---|
| Jasinski et al., 2008 [1] [3] | Intraperitoneal, 33 μg/kg, 100 μg/kg, 1 mg/kg | 43.67% | < 0.05 |
| Jasinski et al., 2011 [4] | Intraperitoneal, 1 mg/kg (continuous schedule) | 62.1% ± 15.3% | Not specified |
The workflow for the in vivo evaluation is summarized below:
This compound demonstrates significant in vitro and in vivo anti-tumor activity against the H226 lung carcinoma cell line. Its mechanism is mediated through the inhibition of PKC-α and suppression of the Ras-ERK1/2 signaling pathway, leading to caspase-dependent apoptosis. The compound shows efficacy in murine xenograft models with minimal toxicity, supporting its further development as a potential anticancer therapeutic [1] [4] [3].
Compound: MT477 is a novel thiopyrano[2,3-c]quinoline identified as a potent protein kinase C (PKC) inhibitor. Its mechanism of action also involves suppressing the Ras molecular signaling pathway and inducing poly-caspase-dependent apoptosis [1] [2] [3].
Objective: To evaluate the in vivo anti-tumor efficacy and optimal dosing of this compound against human carcinoma xenografts in murine models.
Key Findings: Empirical studies confirm that this compound's mechanism occurs through suppressing Ras signaling, indicating that its effects on apoptosis and tumor growth in vivo may be mediated by Ras as well as PKC [1] [2]. The compound demonstrated significant, dose-dependent inhibition of tumor growth in two different human carcinoma xenograft models [1] [2] [4].
The following table summarizes the quantitative in vivo efficacy data from the xenograft studies:
| Cell Line | Cancer Type | Dosage | Dosing Schedule | Tumor Growth Inhibition |
|---|---|---|---|---|
| A431 | Epidermoid carcinoma | 1 mg/kg | Intraperitoneal (i.p.), once a day on days 1, 4, 8, 16, 18, 20 | 24.5% (by third week) [1] [3] |
| H226 | Lung carcinoma | 1 mg/kg | Intraperitoneal (i.p.), once a day on days 1, 4, 8, 20, 24, 28 | 43.67% [1] [2] |
This protocol outlines the methodology for assessing the anti-tumor activity of this compound in a murine xenograft model, as derived from the cited literature [1] [2] [3].
1. Materials
2. Methods
The diagram below illustrates the proposed molecular mechanism of action of this compound and the workflow for the in vivo efficacy study.
MT477 is a novel thiopyrano[2,3-c]quinoline with demonstrated in vivo anti-tumor activity [1]. Its low aqueous solubility is a major hurdle, as it can lead to:
This is a common issue in drug development; over 40% of New Chemical Entities (NCEs) are classified as practically insoluble in water [2]. For BCS Class II drugs like this compound (low solubility, high permeability), the dissolution rate in gastrointestinal fluids is often the key rate-limiting step for absorption [2] [3].
The table below summarizes the most relevant techniques that can be explored to improve the solubility and dissolution rate of this compound.
| Technique | Mechanism of Action | Key Advantages | Considerations for this compound |
|---|---|---|---|
| Nanosuspension [4] [3] | Reduction of particle size to nanoscale, dramatically increasing surface area for dissolution. | Significantly enhances dissolution rate & bioavailability; suitable for high-dose drugs; can be used for oral & IV routes. | Technique successfully applied to other poorly soluble compounds; requires stabilizers like polymers & surfactants. |
| Solid Dispersion [2] [5] | Dispersion of drug at molecular/amorphous state in a hydrophilic polymer carrier. | Can achieve supersaturation; greatly improves wetting and dissolution. | Physical stability (prevention of crystallization) must be monitored; choice of polymer (e.g., PVP) is critical. |
| Cyclodextrin Complexation [5] | Formation of an inclusion complex where the drug molecule fits into the cyclodextrin cavity. | Improves aqueous solubility & stability; well-established technique. | Effectiveness depends on fit between this compound molecule and cyclodextrin cavity; may require high cyclodextrin ratios. |
| Surfactant Use [2] [5] | Reduction of interfacial tension and improved wetting through micelle formation. | Simple to implement; effective at low concentrations. | Must evaluate surfactant toxicity; potential for taste issues in oral formulations. |
| Salt Formation [2] | Conversion of the drug into a salt form with higher aqueous solubility. | Can profoundly improve solubility and dissolution. | Requires an ionizable group in the this compound structure; salt form must be physically and chemically stable. |
The following workflow can help guide your initial experimentation with these techniques:
This protocol, adapted from a study on preparing nanosuspensions for toxicology studies, provides a practical starting point [4].
Objective: To produce a stable nanosuspension of this compound using wet media milling to enhance its dissolution rate.
Materials:
Methodology:
Q1: Why is particle size reduction not always sufficient to improve solubility? Particle size reduction (e.g., micronization) increases the dissolution rate by increasing surface area but does not change the drug's equilibrium solubility [2]. For a very poorly soluble drug like this compound, nanonization is often necessary to see a significant bioavailability improvement, as it can create a higher driving force for dissolution due to the Ostwald-Freundlich equation [3].
Q2: How can I quickly assess which solubility technique is most promising for this compound? A preliminary screening approach is recommended:
Q3: What are the critical stability parameters to monitor for an this compound nanosuspension?
| Problem | Potential Root Cause | Suggested Solution |
|---|---|---|
| Rapid particle growth | Inadequate stabilizer type or concentration. | Screen alternative stabilizers (e.g., switch HPMC for SLS) or increase stabilizer concentration [4] [5]. |
| Poor dissolution improvement | Particles are aggregated, not discrete nanosized particles. | Optimize milling parameters (time, energy); ensure proper pre-dispersion; evaluate different stabilizer combinations. |
| Low drug loading | Practical solubility limit of technique reached. | Increase initial drug input, but be mindful of viscosity and physical stability issues. |
| Formulation instability at room temperature | Susceptibility to temperature and humidity. | Store the final nanosuspension at refrigerated temperatures (e.g., 5°C) to enhance stability [4]. |
The general principles for evaluating chemical toxicity, as outlined by the U.S. Environmental Protection Agency (EPA), can provide a foundational framework. The following table summarizes the key toxicity values and calculations used in formal risk assessments [1].
| Parameter | Definition | Use in Toxicity Weighting |
|---|---|---|
| Oral Slope Factor (OSF) | Upper-bound estimate of cancer risk per mg of chemical per kg body weight per day. [1] | OSF / 1e-6 (Cancer, Oral) |
| Inhalation Unit Risk (IUR) | Upper-bound excess cancer risk from continuous exposure to 1 µg/m³ in air. [1] | IUR / 2.8e-7 (Cancer, Inhalation) |
| Reference Dose (RfD) | Estimate of a daily oral exposure likely to be without appreciable risk of deleterious noncancer effects during a lifetime. [1] | 1 / RfD (Noncancer, Oral) |
| Reference Concentration (RfC) | Estimate of a continuous inhalation exposure likely to be without appreciable risk of deleterious noncancer effects during a lifetime. [1] | 3.5 / RfC (Noncancer, Inhalation) |
While not specific to MT477, the search results describe advanced screening methods that your center could adapt for profiling compound toxicity and mechanism of action.
High-Throughput Phenotypic Screening: One study used induced pluripotent stem cell (iPS)-derived mesenchymal stem cells (MSCs) from patients with Hutchinson-Gilford progeria syndrome (HGPS) to screen over 21,000 small molecules [2]. The primary assay quantified the abnormal accumulation of a target protein (prelamin A) in the nucleus via high-throughput immunostaining and automated imaging. This phenotype-based approach can be adapted to screen for compounds that induce or rescue specific cellular toxicity phenotypes [2].
Transcriptomic Analysis for Biomarker Discovery: A bioinformatic pipeline for identifying general and cancer-specific biomarkers involves analyzing multiple public transcriptomic datasets (e.g., from GEO) [3]. The process includes:
Since this compound has been described as a dual inhibitor, the following diagram illustrates the key components of these pathways, which are frequently dysregulated in cancers like colorectal and prostate cancer. Investigating a compound's impact here can provide mechanistic insights into both its efficacy and potential toxicity [4].
To build a comprehensive technical support center for this compound, I suggest you:
This compound is a thiopyrano[2,3-c]quinoline compound identified as a potential anticancer drug through molecular topology screening [1].
Diagram: Reported signaling pathway inhibition by this compound. The compound inhibits PKC, disrupting downstream signals that promote proliferation and inducing apoptosis.
The table below addresses potential issues based on the mechanism of this compound and general laboratory practices for kinase inhibitors.
| Problem & Symptoms | Possible Cause | Suggested Solution & Verification |
|---|
| Low Potency/Efficacy • High IC50 • Weak inhibition in cell assays | • Instability in solution (DMSO, buffer) • Off-target effects • Inactive metabolite formation | • Confirm stock solution preparation; use fresh, anhydrous DMSO, aliquot, and store at -20°C. • Test in a kinase panel to assess selectivity [1]. | | Poor Solubility • Precipitation in media • Inconsistent dosing | • Aqueous buffer incompatibility • Aggregation at high concentrations | • Use a minimal volume of DMSO for stock (<0.1-1% final). • Consider solvents like cyclodextrins for in vitro work. | | Lack of Apoptosis • No caspase activation • Viability unaffected | • Cell line resistance (non-Ras mutated) • Incorrect concentration or exposure time | • Verify cell line genetics (this compound affects Ras/ERK1/2) [1]. • Perform a dose-response (0.006–0.2 mM) and time-course experiment [1]. |
This workflow outlines the key steps for evaluating this compound based on the information provided in the search results [1].
Diagram: Proposed experimental workflow for this compound evaluation, including key assays.
I hope this structured technical support guide provides a solid foundation for your work with this compound.
This guide consolidates key experimental findings on MT477 to help you design and troubleshoot your research protocols.
Q: What is the recommended treatment schedule for this compound in in vivo models? A: A continuous treatment schedule has been shown to be most effective. The seminal study by Jasinski et al. demonstrated maximum effectiveness when this compound was administered continuously, as opposed to intermittent schedules [1] [2] [3].
Q: What is the effective dosage of this compound in mouse xenograft models? A: The study successfully used a continuous intraperitoneal dose of 1 mg/kg [1] [2] [3]. The table below summarizes the key in vivo findings.
| Parameter | Details & Quantitative Results |
|---|---|
| Recommended Dose | 1 mg/kg (intraperitoneal) [1] [2] |
| Efficacy (Tumor Growth) | H226 tumor size was 62.1 ± 15.3% smaller than in control mice [1] [2] [3]. |
| Toxicity Profile | Blood serum chemistry revealed minimal toxicity in mice [1] [2] [3]. |
| Cancer Model | Non-Ras-mutated cancer (H226 xenograft model) [1]. |
Q: What is the primary mechanism of action of this compound? A: this compound acts as a direct inhibitor of Protein Kinase C-alpha (PKC-α). It inhibits PKC-α activity and its downstream targets, ERK1/2 and Akt, before affecting Ras activity. Treatment induces apoptosis and increases focal cell adhesion and actin stress fiber formation in cancer cells [1] [2] [3].
Q: How can I monitor target engagement and signaling pathway inhibition in my experiments? A: You can assess the inhibition of the PKC-α pathway by measuring the activity of its key downstream targets. The following diagram illustrates the signaling pathway and proposed points of analysis.
Figure 1: this compound Signaling Pathway Inhibition. This compound directly inhibits PKC-α, leading to the downregulation of its downstream targets ERK1/2 and Akt, which subsequently induces apoptosis. Note that this effect occurs independently of Ras status in non-Ras-mutated models [1] [2].
The following workflow outlines the key experiments from the foundational study to validate this compound's activity and optimize its schedule.
Figure 2: Experimental Workflow for this compound. A logical flow for characterizing this compound activity, from in vitro analysis to in vivo efficacy and safety profiling [1] [2] [3].
1. In Vitro Analysis of Apoptosis and Cell Morphology
2. Confirming Mechanism of Action via Western Blot
3. In Vivo Efficacy and Treatment Scheduling
4. Assessing In Vivo Toxicity
The most promising approach for improving MT477's cellular uptake involves using a stimulus-responsive nanocarrier system. The table below summarizes the performance of a specific polymeric micelle delivery system.
| Delivery System | Mechanism of Uptake Improvement | Key Experimental Findings | Reference |
|---|
| H2O2-Responsive DA-B-DEX Micelles (GNE-477@DBD) | • Targeted Release: Micelle structure breaks down in high H2O2 environments (common in tumors), rapidly releasing the drug [1]. • Sustained Release: Provides a controlled release of the encapsulated drug [1]. | • Cellular Uptake: Showed increased and sustained cellular uptake in osteosarcoma cell lines (MG-63, U2OS, 143B) [1]. • Viability Assay (MTT): GNE-477@DBD inhibited tumor cell viability more effectively than the free drug [1]. • In Vivo Efficacy: Exhibited stronger therapeutic outcomes in mouse models with almost no adverse effects on other organs [1]. | [1] |
Other nanocarrier strategies from general research can also be informative for this compound development:
| Delivery System | Mechanism of Uptake Improvement | Key Experimental Findings | Reference |
|---|
| PLGA-based Nanoparticles | • Biocompatibility: FDA-approved, biodegradable polymer [2]. • Functionalization: Can be coated with cell-penetrating peptides (e.g., TAT peptide) to enhance internalization [2]. | • Uptake Boost: TAT-PLGA encapsulation increased iron internalization from nanoparticles by 80% in U87MG cells after 72h, compared to 40% for uncoated particles [2]. • NP Weight Effect: Uptake is influenced by nanoparticle weight (density), which can be tuned during synthesis [3]. | [2] [3] |
Here are detailed methodologies for key experiments you can cite in your guides.
This protocol is used to quantify and visualize the internalization of drug-loaded nanocarriers.
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability, and is used to assess the therapeutic effect of the delivered drug.
Q1: The cellular uptake of our this compound formulation is lower than expected. What could be the cause?
Q2: Our formulation shows good uptake but also high cytotoxicity in non-target cells. How can we improve specificity?
The following diagrams illustrate the biological pathway of this compound and a general workflow for evaluating an improved formulation, which can help in troubleshooting mechanistic questions.
Diagram 1: Simplified Mechanism of Action for GNE-477 (this compound). As a dual PI3K/mTOR inhibitor, GNE-477 blocks key signaling pathways, leading to anti-tumor effects [1].
Diagram 2: Experimental Workflow for Uptake Improvement. This flowchart outlines the key steps for developing and evaluating a new formulation, from synthesis to in vivo validation [1].
The table below summarizes the key safety and mechanistic information available for MT477 from published research.
| Aspect | Available Data | Context & Notes |
|---|---|---|
| Reported Toxicity | "Minimal toxicity in mice" [1] | Based on blood serum chemistry; specific parameters (e.g., liver/kidney markers) not detailed. |
| Primary Biological Target | Protein Kinase C-alpha (PKC-α) [1] | Acts as a direct inhibitor. |
| Key Downstream Effects | Inhibits activity of ERK1/2 and Akt [1] | Part of the mechanism of action, not a side effect. |
| In Vivo Efficacy | 62.1% ± 15.3% reduction in tumor size (H226 xenograft model) at 1 mg/kg intraperitoneal dose [1] | Demonstrated in a non-Ras-mutated cancer model. |
Since established troubleshooting guides for this compound are not available in the public literature, the following protocols outline how you can systematically investigate its side effects.
This protocol is designed to quantify the systemic side effects of this compound in an animal model.
A common source of side effects for kinase inhibitors is activity on unintended targets.
The diagram below illustrates the known mechanism of action of this compound, which is crucial for understanding its intended effects and for hypothesizing potential side effects based on pathway biology.
The primary known mechanism of this compound is the inhibition of Protein Kinase C-alpha (PKC-α), which in turn downregulates the pro-survival and growth signals of ERK and Akt, leading to induced apoptosis (programmed cell death) in cancer cells [1]. Potential side effects could arise from inhibiting PKC-α or off-target kinases in healthy tissues where these pathways are essential for normal function.
The table below summarizes the key experimental findings for MT477 as a single agent, based on pre-clinical studies [1] [2].
| Aspect | Details |
|---|---|
| Mechanism of Action | Suppresses cell signaling through the Ras molecular pathway and inhibits Protein Kinase C (PKC) activity [1] [2]. |
| Observed Cellular Effects | Induces poly-caspase-dependent apoptosis and demonstrates a dose-dependent inhibitory effect on cellular proliferation (0.006 to 0.2 mM) [1] [2]. |
| Tested Cell Lines | H226 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (epidermoid carcinoma), A549 (lung carcinoma) [1]. |
| In Vivo Activity (Xenograft Models) | Intraperitoneal administration significantly inhibited tumor growth in murine models (H226 and A431 human carcinoma lines) at doses of 33 µg/kg, 100 µg/kg, and 1 mg/kg [1]. |
While direct studies on this compound combinations are not found, research in Acute Myeloid Leukemia (AML) suggests that combining immunotherapies with other immunomodulating drugs can be highly effective. This principle could inform potential research directions for this compound [3].
One study found that combining an anti-PD-1 immunotherapy with the drug 5-Azacitidine (5-Aza) resulted in a particularly strong synergistic effect, with a mean reduction of 62% in target colonies. In contrast, combining two immunotherapies (anti-PD-1 and anti-CTLA-4) showed no additional benefit over either alone [3]. This highlights that the choice of combination partners is critical.
For researchers developing a new combination therapy protocol, a structured, iterative approach is recommended to ensure the protocol is both effective and robust. The methodology below, adapted from a framework for optimizing biological protocols, outlines this process [4].
The following diagram illustrates the key stages of this experimental workflow:
The data presented here is from pre-clinical studies published in 2008. The compound this compound appears to be in early stages of investigation, and there is a significant gap in the current literature regarding its further development and combination strategies [1] [2].
This compound is a quinoline-based molecule that has been investigated for its anticancer properties. The table below summarizes the key information available from the search results.
| Aspect | Available Information |
|---|---|
| Compound Class | Quinoline derivative [1] |
| Reported Activity | Slows tumor growth with minimal toxicity in vivo; induces molecular mechanisms related to cell death and inhibits cellular growth in vitro and in vivo [1]. |
| Specific Resistance Mechanisms | No direct data found in search results. |
Although specific mechanisms for this compound are not published, established methodologies exist to investigate drug resistance. The following pathway outlines a general experimental approach that can be adapted to study resistance to this compound or similar compounds.
You can implement the general pathway above through the following established protocols:
Generating an this compound-Resistant Cell Line Objective: To create a cellular model for studying resistance. Methodology: Continuously expose a parental cancer cell line (e.g., MCF-7, MDA-MB-231) to increasing concentrations of this compound over several months [2]. Monitoring: Regularly assess cell viability. A successfully generated resistant subline will maintain high viability at doses that are lethal to the parental cells. Output: A stable, this compound-resistant cell line for comparative analysis.
Identifying the Resistance Mechanisms Once a resistant model is established, you can systematically identify the drivers of resistance. The table below outlines three powerful, complementary approaches [3] [2].
| Method | Key Purpose | Application Example |
|---|---|---|
| Functional Genomics (e.g., CRISPR-Cas9 Screens) | To identify genes whose loss confers resistance. | A genome-wide knockout screen can reveal that loss of a specific gene (e.g., a pro-apoptotic gene or a transporter) allows cells to survive this compound treatment [3]. |
| Genomic and Transcriptomic Sequencing | To identify mutations or gene expression changes selected for during resistance development. | Sequencing can uncover mutations in the drug target or activation of alternative survival pathways (e.g., PI3K/Akt, Ras/MAPK) in the resistant cells [2] [4]. |
| Functional Validation | To confirm the role of a specific gene or pathway in resistance. | If a candidate gene is identified, its role can be confirmed by knocking it out in naive cells to see if it causes resistance, or by inhibiting the pathway in resistant cells to see if it restores sensitivity [3]. |
Given the lack of direct data, your research would be breaking new ground. The most efficient strategy is to use the established frameworks above to:
Q1: What is the known mechanism of action of this compound? this compound is a novel small molecule that demonstrates a multi-targeted mechanism of action. Research indicates it acts as an inhibitor for several key cellular targets [1] [2] [3].
| Target | Reported Inhibition | Biological Consequence |
|---|---|---|
| PKC-α | Direct inhibitor [1] | Induces apoptosis; inhibits downstream ERK1/2 and Akt signaling [1]. |
| AURKA | 77% inhibition [2] | Disrupts cell cycle progression [2]. |
| NRF2 Signaling | Strong induction [2] | Activates oxidative stress response pathways [2]. |
| Other Kinases | Inhibits MAPK14 (104%), AMPK (89%), FGR (83%) [2] | Affects diverse cellular processes including stress response and growth [2]. |
Q2: What in vivo efficacy and dosing data is available for this compound? Efficacy has been demonstrated in mouse xenograft models, though a full PK profile (absorption, distribution, metabolism, excretion) is not available. The dosing schedules and outcomes from preclinical studies are summarized below [1] [2].
| Cancer Model | Reported Dosing Regimen | Reported Efficacy Outcome |
|---|---|---|
| Lung (H226) Xenograft | 1 mg/kg, intraperitoneal (i.p.), continuous [1] | 62.1 ± 15.3% reduction in tumor size vs. controls [1]. |
| Pancreatic (MiaPaCa-2) Orthotopic | 100 μg/kg, i.p., intermittent & daily [2] | 49.5 ± 14.8% tumor growth inhibition (p=0.0021) [2]. |
Q3: What are the key experimental considerations for studying this compound?
The following diagram illustrates the complex signaling pathways affected by this compound, integrating the key targets from your research. This can help in forming hypotheses for experimental troubleshooting.
Based on the literature, here is a methodology you can adapt [2]:
The limited publicly available data on this compound's pharmacokinetics is a key challenge. To advance your research, I suggest:
The table below summarizes key characteristics of MT477 and several well-known PKC inhibitors for comparison.
| Inhibitor Name | Primary Target(s) | Key Characteristics & Status | Clinical Status |
|---|---|---|---|
| This compound | PKC; SYNGAP1 [1] | Thiopyrano[2,3-c]quinoline scaffold; shown to induce apoptosis in cancer cell lines (e.g., H226 lung carcinoma) [2]. | Discovery (for NSCLC, Pancreatic Cancer) [1] |
| Staurosporine | Broad-spectrum protein kinase inhibitor [3] | First-generation, non-selective PKC inhibitor; foundational for research but not clinically useful due to toxicity [3]. | Preclinical tool compound [3] |
| Midostaurin (PKC412) | Multiple PKC isoforms, FLT3, c-KIT [3] | A staurosporine derivative; a broader kinase inhibitor than Ruboxistaurin [3]. | Approved (for Acute Myeloid Leukemia with FLT3 mutation) [3] |
| Ruboxistaurin (LY333531) | PKCβ (Selective) [3] | One of the most selective ATP-competitive inhibitors developed; specifically targets the PKCβ isoform [3]. | Clinical trials (for diabetes complications) [3] |
| Enzastaurin | PKCβ, AKT, RSK2 [3] | Designed as a PKCβ inhibitor; also inhibits other signaling pathways like AKT [3]. | Clinical trials (primarily for oncology) [3] |
Available data provides some mechanistic and experimental insights into this compound:
To help you design or interpret comparison studies, here are common experimental protocols used in the field to evaluate PKC inhibitors, as referenced in the literature [3] [4].
Cell-Based Proliferation/Cytotoxicity Assays
Kinase Activity Assays
Apoptosis Assays
The following diagram illustrates the PKC signaling pathway and the points where different types of inhibitors, including this compound, are reported to act based on the search results.
MT477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated anti-cancer activity in preclinical studies. Its efficacy is linked to the inhibition of key signaling pathways in cancer cells, though its primary target may vary depending on the cancer type [1] [2].
The table below summarizes the key experimental findings on this compound's efficacy from preclinical research.
| Cancer Model/Cell Line | Key Mutations/Characteristics | Observed Efficacy & Key Findings | Proposed Primary Mechanism |
|---|
| A549 & MiaPaCa-2 cells [1] | K-ras mutation | • Significant, dose- and time-dependent reduction in cell viability [1] • IC50 of ~1 µM after 72 hrs (A549) [1] • Induced apoptosis and G2/M cell cycle arrest [1] • Inhibited tumor growth in mouse xenograft model [1] | Ras pathway inhibition [1] | | H226 cells [2] | Non-Ras-mutated | • Tumor size 62.1 ± 15.3% smaller than control in mouse xenograft model with continuous treatment (1 mg/kg, intraperitoneal) [2] • Induced apoptosis and increased focal cell adhesion [2] | Direct Protein Kinase C-alpha (PKC-α) inhibition, leading to downstream inhibition of ERK1/2 and Akt [2] | | Human Lung Fibroblasts [1] | Normal cells | • Weak inhibition of cell viability at lower doses, indicating a potential selective effect on cancer cells [1] | Not fully elucidated for normal cells |
To help you evaluate the quality of the data, here are the methodologies used in the core experiments cited above.
1. In Vitro Cell Viability and Proliferation Assay [1]
2. In Vivo Xenograft Model for Tumor Growth Inhibition [2]
3. Investigation of Mechanism of Action [2]
The following diagram illustrates the proposed mechanism of action of this compound based on the preclinical studies, showing its potential to inhibit multiple nodes in cancer proliferation and survival signaling.
The table below summarizes the key findings from preclinical studies on MT477. The toxicity data primarily comes from in vivo mouse models, and no human trial data was found in the search results.
| Aspect | Findings from Preclinical Studies |
|---|---|
| Reported Toxicity | Minimal toxicity observed in mice treated with 1 mg/kg intraperitoneally. Blood serum chemistry showed minimal abnormalities, supporting good tolerability at this dosage [1]. |
| In Vivo Efficacy | Significant tumor growth inhibition in mouse xenograft models:
For researchers seeking to interpret or replicate these findings, here are the experimental details from the cited studies.
In Vivo Toxicity Protocol [1]:
In Vivo Efficacy Protocol (Pancreatic Model) [2]:
This compound exerts its anticancer effects through multiple pathways, as illustrated below. Its primary role as a PKC-α inhibitor triggers a cascade of molecular events leading to cell death.
When assessing this data, it is important to consider the following:
The table below summarizes the key specifications and experimental validation data for the MT477 clone.
| Attribute | Details |
|---|---|
| Antibody Clone | This compound [1] [2] |
| Target Antigen | CD4 [1] [2] |
| Host | Not specified in search results |
| Application | Intracellular Cytokine Staining (ICS) / Cytokine Flow Cytometry (CFC) [1] [2] |
| Reactivity | Rhesus Macaque (Macaca mulatta) [1] [2] |
| Conjugation | QD605 (in-house), other conjugates likely available [1] |
| Validation Context | Qualified 8-color ICS assay for pre-clinical immunogenicity testing [1] |
| Reported Performance | Assay shown to be highly reproducible with low inter-aliquot, inter-day, and inter-operator variability (overall variability of 20–40%) [1] |
The validation of this compound is embedded within broader protocols for measuring antigen-specific T-cell responses in rhesus macaques. The two key methodologies are summarized below.
This protocol, from a study that qualified the assay according to ICH guidelines, outlines the key steps for using this compound [1].
Key Materials and Steps from the Protocol [1]:
This peer-reviewed protocol provides another detailed method for using this compound, emphasizing high sensitivity for detecting weak immune responses [2].
Key Materials and Steps from the Protocol [2]:
The following table summarizes the parameters and results from a Western blot analysis involving MT477, as reported by a commercial supplier [1].
| Parameter | Description |
|---|---|
| Reported Biological Activity | Potent protein kinase C (PKC) inhibitor; shows antitumor activity [1]. |
| Cell Line Used | H266 cells (a human small cell lung carcinoma line) [1]. |
| Treatment Concentration | 0.05 mM [1]. |
| Treatment Duration | 0.5, 1, 2, and 4 hours [1]. |
| Proteins Analyzed | Ras-GTP, p-Erk1/2 (phosphorylated Erk1/2), p-Elk1 (phosphorylated Elk1) [1]. |
| Key Finding | Decreased protein expression of Ras-GTP, p-Erk1/2, and p-Elk1 in a time-dependent manner [1]. |
The specific protocol for the this compound Western blot was not detailed in the search results. However, the general workflow for a traditional Western blot, which such a study would likely follow, involves several standardized steps [2].
The diagram below outlines the key stages of this process.
For the this compound experiment, the critical steps would be [1]:
While data on this compound is limited, current research discusses methodological advancements in Western blotting that are useful for your guide. The table below compares traditional and automated methods.
| Method | Key Features | Potential Pros | Potential Cons |
|---|---|---|---|
| Traditional | Manual execution of all steps post-transfer [2]. | High flexibility; low equipment cost [2]. | Time-consuming; variability between experiments [2]. |
| Semi-Automated (e.g., iBind Flex) | Automated immunodetection (blocking, antibody incubations, washes); user handles gel electrophoresis, transfer, and imaging [2]. | Reduced hands-on time; controlled reagent flow [2]. | May require higher antibody concentration [2]. |
| Fully Automated (e.g., JESS Simple Western) | Capillary-based system performs all steps from size separation to analysis; no manual gel or membrane handling [2]. | High reproducibility; minimal sample/reagent requirement; high sensitivity [2]. | High initial instrument cost; proprietary reagent costs [2]. |
MT477 is a novel thiopyrano[2,3-c]quinoline identified as a potential anticancer drug. Its primary mechanism of action involves suppressing cell signaling through the Ras molecular pathway and inhibiting the activity of Protein Kinase C (PKC), particularly the PKC-α isoform [1] [2] [3]. This dual action leads to the inhibition of downstream targets like ERK1/2 and Akt, ultimately inducing caspase-dependent apoptosis [1] [4].
The following diagram illustrates the key signaling pathways affected by this compound and the general process of apoptosis it triggers.
Empirical data demonstrates that this compound has broad in vitro and in vivo anti-tumor activity.
This compound exhibited a dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation across multiple human cancer cell lines [1] [3].
| Cancer Cell Line | Cancer Type | Inhibitory Effect |
|---|---|---|
| H226 | Human lung carcinoma | Dose-dependent [1] [3] |
| MCF-7 | Breast cancer | Dose-dependent [1] [3] |
| U87 | Glioblastoma | Dose-dependent [1] [3] |
| LNCaP | Prostate cancer | Dose-dependent [1] [3] |
| A431 | Epidermoid carcinoma | Dose-dependent [1] [3] |
| A549 | Lung adenocarcinoma (K-ras mutated) | Dose-dependent; preferential inhibition [1] [4] [3] |
| MiaPaCa-2 | Pancreatic adenocarcinoma (K-ras mutated) | Preferential inhibition [4] |
In mouse xenograft models, intraperitoneal administration of this compound significantly inhibited tumor growth with minimal toxicity observed in blood serum chemistry [1] [2] [4].
| Tumor Model (Cell Line) | This compound Dose (Intraperitoneal) | Tumor Growth Inhibition | Key Mechanism & Notes |
|---|---|---|---|
| H226 (non-Ras-mutated) | 1 mg/kg | 62.1 ± 15.3% smaller than controls [2] [5] | PKC-α inhibition; continuous schedule most effective [2] |
| H226 (non-Ras-mutated) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 43.67% (vs. vehicle controls) [1] [3] | Suppression of Ras and PKC pathways [1] [3] |
| A431 (epidermoid carcinoma) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 24.5% (vs. vehicle controls) [1] [3] | Suppression of Ras and PKC pathways [1] [3] |
| A549 (K-ras-mutated) | 1 mg/kg | Significant inhibition (p < 0.05) [4] | Direct Ras inhibition; induced apoptosis & caspase-3 activation [4] |
The apoptotic activity of this compound was confirmed using established laboratory methods. Below are generalized protocols for the key assays referenced in the research.
This flow cytometry-based assay detects early apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell membrane [6] [7] [8].
The workflow for this assay is standardized as follows:
This method detects DNA fragmentation, a late-stage event in apoptosis [9] [6].
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTP to the 3'-end of fragmented DNA. The incorporated label can then be detected by flow cytometry or microscopy, allowing for the identification of cells undergoing apoptosis [6].
Key Steps (for flow cytometry):
The two compounds inhibit cancer growth through fundamentally distinct signaling pathways, as illustrated below.
The diagram above shows how these compounds interact with key cancer signaling pathways:
Salirasib Mechanism: It acts as a Ras antagonist by mimicking the farnesylcysteine group of Ras. This allows it to compete with active, GTP-bound Ras for binding sites on the plasma membrane, dislodging Ras and leading to its degradation [1] [2]. It also directly inhibits the mTORC1 complex by disrupting its interaction with raptor [1]. This dual action blocks signals for cell proliferation and survival.
This compound Mechanism: Its primary target is Protein Kinase C-alpha (PKC-α) [3]. By inhibiting PKC-α, this compound reduces the phosphorylation and activation of its downstream effectors, including ERK1/2 and Akt, which are key players in the Ras signaling network but are inhibited here independently of Ras mutational status [3].
Here is a summary of the key experimental methodologies used to generate the data for these compounds.
| Compound | Cell Lines Used | Key In Vivo Protocol & Dosing |
|---|
| This compound | H226 (non-small cell lung cancer, non-Ras-mutated) [3] | Model: H226 xenograft in nude mice [3] Dosing: 1 mg/kg, administered via intraperitoneal (IP) injection [3] | | Salirasib | Hepatocarcinoma: HepG2, Huh7, Hep3B [1] [4] Pancreatic: Panc-1 [5] Lung: A549, H23, HTB54, H1299, HTB58 [6] | Model: Subcutaneous xenografts in nude mice (e.g., HepG2, Panc-1) [1] [5] Dosing: 40-80 mg/kg, administered orally (in 0.5% CMC or corn oil) or via IP injection [5] [6] |
The table below summarizes the experimental findings for this compound in a non-Ras mutated model, as reported in a 2011 publication [1].
| Aspect | Experimental Findings for this compound |
|---|---|
| Cancer Model | H226 non-small cell lung cancer (non-Ras mutated) xenograft in mice [1] |
| Proposed Mechanism | Direct inhibition of PKC-α, leading to inhibition of downstream ERK1/2 and Akt, and induction of apoptosis [1] |
| In Vivo Efficacy | Tumor size 62.1 ± 15.3% smaller than in control mice after continuous intraperitoneal treatment [1] |
| Toxicity Profile | Blood serum chemistry showed minimal toxicity in mice [1] |
| Key Signaling Pathways | PKC-α → ERK1/2, Akt → Apoptosis [1] |
The following methodology details the key in vivo experiment from the identified study [1]:
The proposed signaling pathway and key experimental steps from the preclinical study are illustrated below.
It is important to note the context of this data. The most specific experimental results for this compound in non-Ras mutated models are from a 2011 study [1]. According to current drug development databases, this compound remains in the discovery phase for indications like non-small cell lung cancer and pancreatic cancer, and has not yet advanced to clinical trials [2]. This indicates that while the preclinical data is promising, its efficacy and safety in humans are unknown.
A separate 2008 study also investigated this compound but focused on Ras-mutated cancer cells (A549 and MiaPaCa-2), where it also showed potent antiproliferative effects and in vivo tumor growth inhibition [3]. This suggests this compound may have a broader mechanism of action beyond just non-Ras mutated contexts.
The available data provides a solid foundation for your comparison guide, but given the time elapsed since the key study, you may need more context.